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2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

Cat. No.: B1312701
CAS No.: 100866-13-5
M. Wt: 211.26 g/mol
InChI Key: XUCKHEMSKSGZAI-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO B1312701 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone CAS No. 100866-13-5

Properties

IUPAC Name

1-(4-methylphenyl)-2-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-2-4-13(5-3-11)14(16)10-12-6-8-15-9-7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCKHEMSKSGZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463725
Record name 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100866-13-5
Record name 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of the Synthetic Pathway

The most viable and efficient synthetic route to 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone involves a nucleophilic addition of a metalated picoline derivative to a p-tolyl electrophile. Specifically, the proposed pathway utilizes the generation of a 4-picolyllithium intermediate, which then reacts with a suitable p-tolyl acylating agent. A well-documented analogous reaction is the synthesis of the 2-pyridyl isomer, which proceeds via the reaction of 2-picoline with p-tolunitrile followed by acidic hydrolysis. This method is adaptable for the synthesis of the target 4-pyridyl isomer.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of the starting materials and the target product, this compound. While experimental spectroscopic data for the final product is not available in the search results, predicted values and data from analogous compounds are provided for reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurity (%)CAS Number
4-PicolineC₆H₇N93.13Colorless liquid-108-89-4
p-ToluonitrileC₈H₇N117.15Colorless liquid-104-85-3
n-ButyllithiumC₄H₉Li64.06Solution in hexanes-109-72-8
This compoundC₁₄H₁₃NO211.26Not specified≥ 98[1][2]100866-13-5[1][2][3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 2-(pyridin-2-yl)-1-(p-tolyl)ethanone.[4] Researchers should exercise standard laboratory safety precautions when performing this synthesis.

3.1. Materials and Reagents

  • 4-Picoline

  • p-Toluonitrile

  • n-Butyllithium (2.5 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Sulfuric Acid (concentrated)

  • Potassium Hydroxide (or other suitable base for neutralization)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (or other suitable drying agent)

3.2. Reaction Procedure

  • Lithiation of 4-Picoline: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 4-picoline (1.0 equivalent) in anhydrous THF. Cool the solution to 0°C in an ice bath. Slowly add n-butyllithium (1.0 equivalent) dropwise via the dropping funnel while maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. The formation of a reddish-brown solution indicates the generation of the 4-picolyllithium intermediate.

  • Reaction with p-Toluonitrile: Cool the solution of 4-picolyllithium back to 0°C. Add p-toluonitrile (1.05 equivalents) dropwise to the reaction mixture. After the addition, allow the mixture to warm to room temperature and stir for an additional 6 hours.

  • Hydrolysis: Carefully quench the reaction by the dropwise addition of a 60% aqueous solution of sulfuric acid at 0°C until a pH of 1 is reached. Stir the mixture vigorously for 24 hours at room temperature to ensure complete hydrolysis of the intermediate imine.

  • Work-up and Isolation: Neutralize the acidic mixture with a saturated aqueous solution of potassium hydroxide until the pH is approximately 8-9. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Visualization of the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents & Conditions 4-Picoline 4-Picoline Intermediate_Anion 4-Picolyllithium 4-Picoline->Intermediate_Anion 1. p-Toluonitrile p-Toluonitrile Intermediate_Imine Intermediate Imine p-Toluonitrile->Intermediate_Imine n-BuLi, THF, 0°C to rt n-BuLi, THF, 0°C to rt H₂SO₄, H₂O H₂SO₄, H₂O Final_Product This compound Intermediate_Anion->Intermediate_Imine 2. Intermediate_Imine->Final_Product 3.

Caption: Proposed synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Experimental_Workflow Start Start Lithiation Lithiation of 4-Picoline (n-BuLi, THF) Start->Lithiation Reaction Reaction with p-Toluonitrile Lithiation->Reaction Hydrolysis Acidic Hydrolysis (H₂SO₄) Reaction->Hydrolysis Workup Neutralization & Extraction Hydrolysis->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. By leveraging established organometallic chemistry principles and adapting a known procedure for a similar isomer, researchers are equipped with the necessary information to produce this valuable compound. The provided diagrams and structured data are intended to facilitate a clear understanding of the synthesis and aid in the successful execution of the experimental work. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

An In-depth Technical Guide to the Chemical Properties of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone, a heterocyclic ketone of interest in medicinal chemistry. This document summarizes its physicochemical characteristics, provides a detailed experimental protocol for the synthesis of a closely related isomer, and explores its potential biological relevance, particularly in the context of Hematopoietic Progenitor Kinase 1 (HPK1) inhibition.

Core Chemical Properties

This compound, with the CAS number 100866-13-5, is a solid organic compound.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO[1][2][3]
Molecular Weight 211.26 g/mol [2][3]
Melting Point 110-111 °C
Boiling Point (Predicted) 370.5 ± 22.0 °C
Density (Predicted) 1.105 ± 0.06 g/cm³
pKa (Predicted) 5.22 ± 0.10

Spectroscopic Data

Synthesis Methodology

While a specific experimental protocol for the synthesis of this compound was not found, a detailed method for the preparation of its isomer, 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone, has been documented and can serve as a foundational methodology.[4] The synthesis involves the reaction of 2-picoline with n-butyllithium, followed by the addition of p-tolunitrile and subsequent acidic hydrolysis.

Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone [4]

Materials:

  • 2-Picoline

  • n-Butyllithium (n-BuLi) in hexane

  • p-Tolunitrile

  • Tetrahydrofuran (THF), anhydrous

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Saturated aqueous potassium hydroxide (KOH) solution

  • Hexane

  • Water

Procedure:

  • To a solution of 2-picoline (1.0 equivalent) in anhydrous THF, slowly add n-butyllithium (1.0 equivalent) at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the mixture back to 0 °C and add p-tolunitrile (1.0 equivalent).

  • Let the reaction mixture stir at room temperature for an additional 6 hours.

  • Carefully quench the reaction by the dropwise addition of a 60% aqueous sulfuric acid solution until a pH of 1 is reached.

  • Stir the mixture for 24 hours to ensure complete hydrolysis.

  • Neutralize the acidic solution with a saturated aqueous KOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or chromatography.

Logical Workflow for the Synthesis of 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis and Work-up picoline 2-Picoline in THF lithiated_picoline Lithiated Picoline picoline->lithiated_picoline 0 °C to RT, 4h nBuLi n-Butyllithium nBuLi->lithiated_picoline adduct Imine Adduct lithiated_picoline->adduct 0 °C to RT, 6h tolunitrile p-Tolunitrile tolunitrile->adduct acid H₂SO₄ (aq) adduct->acid pH 1, 24h neutralization Neutralization (KOH) acid->neutralization extraction Extraction (CH₂Cl₂) neutralization->extraction purification Purification extraction->purification final_product 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone purification->final_product

Caption: Synthetic workflow for the preparation of a 2-(pyridin-yl)ethanone derivative.

Biological Context and Potential Applications

Derivatives of 2-(pyridin-4-yl)ethanone have shown potential as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[5][6][7] Inhibition of HPK1 is a promising strategy in cancer immunotherapy as it can enhance the anti-tumor immune response.[8][9][10]

HPK1 Signaling Pathway in T-Cells

Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to T-cell activation. HPK1 plays a crucial role in attenuating this signal.[6][7] It is activated downstream of the TCR and subsequently phosphorylates adaptor proteins like SLP-76, leading to their degradation and a dampening of the immune response.[6][8] By inhibiting HPK1, this negative feedback loop is disrupted, resulting in sustained T-cell activation and a more robust anti-tumor response.

G cluster_feedback Negative Feedback Loop TCR TCR Engagement Lck Lck TCR->Lck SLP76 SLP-76 Lck->SLP76 HPK1 HPK1 SLP76->HPK1 Activates T_cell_activation T-Cell Activation SLP76->T_cell_activation Promotes HPK1->SLP76 Phosphorylates & Inhibits HPK1_inhibitor This compound (Potential Inhibitor) HPK1_inhibitor->HPK1 Inhibits Negative_regulation Negative Regulation

Caption: Simplified HPK1 signaling pathway in T-cell activation and the potential point of intervention.

Conclusion

This compound is a compound with potential for further investigation, particularly in the field of immuno-oncology. While comprehensive experimental data is still lacking, the available information on its physicochemical properties and the biological activity of related structures provide a solid foundation for future research. The synthetic protocol for a closely related isomer offers a viable starting point for its preparation. Further studies are warranted to fully elucidate its spectroscopic profile, optimize its synthesis, and confirm its inhibitory activity against HPK1 and its downstream effects on T-cell signaling.

References

An In-depth Technical Guide to 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and chemical properties of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone. While this compound is available commercially as a building block in medicinal chemistry, particularly for the synthesis of protein degraders, detailed experimental data such as spectroscopic analyses and biological activity are not extensively documented in publicly accessible literature. This guide compiles the available chemical information and presents a standardized, hypothetical protocol for its synthesis and characterization based on established organic chemistry principles. The objective is to provide a foundational resource for researchers utilizing this molecule in synthetic applications.

Molecular Structure and Chemical Identity

This compound is a ketone derivative featuring a pyridine ring linked via a methylene bridge to a carbonyl group, which is attached to a p-tolyl group.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

IdentifierValue
CAS Number 100866-13-5[1][2]
Molecular Formula C₁₄H₁₃NO[1][3]
Molecular Weight 211.26 g/mol [1][3]
InChI Key XUCKHEMSKSGZAI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2
Molecular Structure Diagram

The two-dimensional chemical structure of this compound is depicted below. This diagram was generated using the canonical SMILES string obtained from public chemical databases.

Molecular structure of this compound.

Physicochemical Properties

PropertyValue
Appearance Expected to be a solid at room temperature.
Purity Commercially available with purities of ≥95% or ≥98%.[4][3]
Storage Store at room temperature.[1]

Experimental Protocols

While specific, peer-reviewed synthesis and characterization protocols for this compound are not widely published, a general and plausible synthetic route is outlined below. This protocol is based on established methodologies for the synthesis of pyridyl ketones.

Hypothetical Synthesis Protocol

A common method for the synthesis of such ketones involves the reaction of a suitable organometallic reagent with an appropriate acylating agent. One potential route is the acylation of 4-picolyllithium with a p-toluoyl derivative.

Reaction Scheme:

4-Picoline + n-Butyllithium → 4-Picolyllithium 4-Picolyllithium + N,N-Dimethyl-p-toluamide → this compound

Materials:

  • 4-Picoline

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethyl-p-toluamide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-picoline in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium in hexanes dropwise.

  • Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete formation of 4-picolyllithium.

  • Add a solution of N,N-dimethyl-p-toluamide in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-3 hours, then gradually warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Characterization Methods

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl and pyridine rings, the methylene protons, and the methyl protons. The ¹³C NMR spectrum would confirm the presence of the correct number of carbon atoms in their respective chemical environments, including the carbonyl carbon.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. A strong absorption band characteristic of the ketone carbonyl group (C=O) is expected in the region of 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule and confirm its elemental composition.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Its classification as a "Protein Degrader Building Block" by some suppliers suggests its potential use as a fragment in the design and synthesis of larger molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins.[1] However, the activity of the title compound itself has not been reported.

Due to the lack of data on its biological targets and mechanisms of action, a signaling pathway diagram cannot be provided at this time.

Conclusion

This compound is a readily available chemical intermediate with potential applications in medicinal chemistry and drug discovery. This guide has summarized its known chemical properties and provided a representative, albeit hypothetical, experimental protocol for its synthesis and characterization. Further research is required to determine its physicochemical properties, spectroscopic data, and potential biological activities. The information presented herein serves as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors.

References

In-depth Technical Guide: The Mechanism of Action of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the mechanism of action for the chemical compound 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone. Despite its availability from various chemical suppliers and its well-defined chemical structure, there is currently no publicly accessible research, including preclinical or clinical studies, that elucidates its pharmacological properties, biological targets, or its effects on cellular signaling pathways.

This technical guide aims to provide a transparent overview of the current state of knowledge. However, due to the absence of published data, this document will highlight the lack of information and outline the necessary future research required to determine the compound's mechanism of action.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is readily available in chemical databases and from commercial suppliers.

PropertyValue
CAS Number 100866-13-5
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
IUPAC Name This compound
Synonyms Ethanone, 1-(4-methylphenyl)-2-(4-pyridinyl)-

Current Understanding of Biological Activity

Extensive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any studies detailing the biological evaluation of this compound. While research exists on structurally related compounds, such as certain pyridine and ketone derivatives, these findings cannot be directly extrapolated to the specific compound . The unique arrangement of the pyridin-4-yl and p-tolyl moieties in this compound results in a distinct chemical entity whose biological profile remains uncharacterized.

Gaps in Knowledge and Future Research Directions

The absence of data on the mechanism of action of this compound presents a clear need for foundational research. To address this knowledge gap, a systematic investigation is required, encompassing a range of in vitro and in vivo studies.

Proposed Experimental Workflow

A logical workflow for the initial characterization of the compound's biological activity is outlined below. This workflow is a standard approach in early-stage drug discovery and pharmacological research.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Evaluation A Compound Acquisition and QC B High-Throughput Screening (HTS) (e.g., target-based or phenotypic) A->B C Hit Identification and Validation B->C D Dose-Response and IC50/EC50 Determination C->D E Initial Target Deconvolution (for phenotypic hits) C->E F Target Engagement and Binding Assays (e.g., SPR, ITC) C->F G Enzymatic or Receptor Functional Assays F->G I Off-Target Profiling F->I H Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) G->H J Pharmacokinetic (ADME) Studies H->J K Efficacy Studies in Animal Models J->K L Preliminary Toxicology Assessment K->L

Technical Guide: 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone (CAS: 100866-13-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge on 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone (CAS: 100866-13-5), a heterocyclic ketone with potential applications in medicinal chemistry and materials science. Due to the limited availability of published research specifically on this compound, this document summarizes its known properties from chemical supplier data and presents a plausible synthetic route based on established organic chemistry principles. Furthermore, it explores potential areas of research and application by drawing parallels with structurally related pyridinylethanone and pyridinone derivatives. This guide is intended to serve as a foundational resource for researchers interested in exploring the synthesis and potential utility of this molecule.

Chemical and Physical Properties

Publicly available data for this compound is primarily limited to information from commercial chemical suppliers. A summary of these properties is presented in Table 1. It is important to note that some physical properties, such as melting and boiling points, are not consistently reported across all suppliers, indicating a lack of comprehensive experimental characterization in publicly accessible literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 100866-13-5[1][2][3]
Molecular Formula C₁₄H₁₃NO[2]
Molecular Weight 211.26 g/mol [2]
Purity Typically ≥95-98%[2][4]
Appearance White to yellow powder or crystals
Storage Room temperature, in a dry, dark, and ventilated place.[2][5]
Solubility No data available
Melting Point No data available
Boiling Point No data available
Density No data available

This compound is classified as a ketone and a pyridine derivative.[1] It is also listed as a "Protein Degrader Building Block," suggesting its potential as an intermediate in the synthesis of molecules for targeted protein degradation.[2]

Proposed Synthesis

While a specific, experimentally validated synthesis protocol for this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related aryl ketones and a known procedure for its isomer, 2-(pyridin-2-yl)-1-(p-tolyl)ethanone. A potential two-step synthesis is outlined below.

Experimental Workflow: Proposed Synthesis

G cluster_0 Step 1: Generation of 4-Picolyl Anion cluster_1 Step 2: Nucleophilic Acyl Substitution reagent1 4-Methylpyridine (4-Picoline) product1 4-Picolyl Anion reagent1->product1 Deprotonation reagent2 Strong Base (e.g., n-BuLi or LDA) in THF reagent2->product1 reagent3 p-Toluonitrile product2 Intermediate Imine product1->product2 Nucleophilic Attack reagent3->product2 product3 This compound product2->product3 Acidic Hydrolysis

References

An In-depth Technical Guide to 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-(pyridin-4-yl)-1-(p-tolyl)ethanone represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry. The pyridine and substituted phenyl rings form a core scaffold that has been explored for a variety of therapeutic applications, most notably in the fields of oncology and kinase inhibition. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of these compounds and their close analogs. Due to the limited availability of public data on the specific this compound core, this guide draws upon published data for structurally related pyridine derivatives to provide a foundational understanding for researchers in this area. This document includes detailed experimental protocols, quantitative biological data organized for comparative analysis, and visualizations of relevant biological pathways to facilitate further research and development.

Introduction

The pyridine nucleus is a fundamental heterocyclic scaffold found in numerous FDA-approved drugs and biologically active molecules.[1] Its unique electronic properties and ability to participate in various chemical interactions make it a privileged structure in drug design. When coupled with a substituted phenyl ring, as in the this compound framework, a versatile platform for structure-activity relationship (SAR) studies is created.

Research into pyridine derivatives has revealed their potential to modulate the activity of various biological targets, including kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[2] The 2-(pyridin-4-yl)-1-phenylethanone scaffold, in particular, has been investigated for its anticancer properties, with studies on related compounds demonstrating activities such as the induction of apoptosis and cell cycle arrest.[3]

This guide aims to consolidate the available information on this compound derivatives and their analogs, providing a valuable resource for researchers interested in exploring the therapeutic potential of this chemical space. While specific data for this exact scaffold is limited, the presented information on related compounds offers a strong starting point for the design and synthesis of novel derivatives with improved potency and selectivity.

Synthesis of this compound Derivatives

A general and plausible method for the synthesis of this compound derivatives involves the reaction of a picolyl anion with a substituted benzonitrile, followed by acidic hydrolysis. A representative synthetic scheme is outlined below, based on established chemical principles.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product 4-Picoline 4-Picoline Deprotonation Deprotonation 4-Picoline->Deprotonation n-BuLi, THF p-Tolunitrile p-Tolunitrile Nucleophilic_Addition Nucleophilic_Addition p-Tolunitrile->Nucleophilic_Addition Deprotonation->Nucleophilic_Addition Picolyl Anion Hydrolysis Hydrolysis Nucleophilic_Addition->Hydrolysis H2SO4 (aq) Target_Compound This compound Hydrolysis->Target_Compound

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of a 2-(pyridin-2-yl) analog and may require optimization for the 4-pyridyl isomer.[4]

Materials:

  • 4-Picoline

  • n-Butyllithium (n-BuLi) in hexanes

  • p-Tolunitrile

  • Tetrahydrofuran (THF), anhydrous

  • Sulfuric acid (H₂SO₄), aqueous solution (e.g., 60%)

  • Potassium hydroxide (KOH), saturated aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, distillation or chromatography equipment)

Procedure:

  • Formation of the Picolyl Anion: To a solution of 4-picoline in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add one equivalent of n-BuLi in hexanes with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Nucleophilic Addition: Cool the resulting deep red solution back to 0 °C and add one equivalent of p-tolunitrile.

  • Allow the mixture to stir at room temperature for 6 hours.

  • Acidic Hydrolysis: Carefully add a 60% aqueous solution of sulfuric acid dropwise until a pH of 1 is reached.

  • Stir the mixture vigorously for 24 hours to ensure complete hydrolysis of the intermediate imine.

  • Work-up and Purification: Neutralize the reaction mixture with a saturated aqueous solution of KOH.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate using a rotary evaporator.

  • The crude product can be purified by reduced pressure distillation or column chromatography on silica gel to yield the desired this compound.

Biological Activities of Structurally Related Pyridine Derivatives

In Vitro Anticancer Activity of Pyridine Analogs

The cytotoxicity of various pyridine derivatives has been evaluated against a range of human cancer cell lines using the MTT assay. The IC₅₀ values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented below.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyridine-urea derivative (8e)MCF-7 (Breast)0.22[5]
Pyridine-urea derivative (8n)MCF-7 (Breast)1.88[5]
1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (5l)A549 (Lung)3.22[5]
1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (5l)HCT-116 (Colon)2.71[5]
3,4-dihydropyridine-2(1H)-thione (S22)A375 (Melanoma)1.71[1]
3,4-dihydropyridine-2(1H)-thione (S22)SK-OV-3 (Ovarian)1.67[1]
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)MiaPaCa-2 (Pancreatic)1.95[5]
6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile (4b)A-549 (Lung)0.00803[6]
6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile (4b)MDA-MB-231 (Breast)0.0103[6]
Kinase Inhibitory Activity of Pyridine Analogs

Pyridine derivatives have been identified as potent inhibitors of various protein kinases. The IC₅₀ values for the inhibition of several kinases are listed below.

Compound ClassKinase TargetIC₅₀ (nM)Reference
2-substituted-pyridin-4-yl macrocyclic derivative (2t)HPK11.22[2]
Pyrrolopyridine-pyridone derivative (2)Met1.8[7]
Pyrrolopyridine-pyridone derivative (2)Flt-34[7]
Pyrrolopyridine-pyridone derivative (2)VEGFR-227[7]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the medium in the cell plates with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 Compound_Treatment Treat cells with compounds Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Solubilization Dissolve formazan crystals Incubation_3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This is a general protocol for a biochemical kinase assay that can be adapted for various kinases and detection methods (e.g., fluorescence, luminescence, radioactivity).[10][11]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagents (specific to the assay format)

  • 384-well assay plates (low-volume, black or white depending on detection method)

  • Plate reader capable of detecting the appropriate signal

Procedure:

  • Compound Dispensing: Dispense the test compounds at various concentrations into the wells of the assay plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Kinase Addition: Add the purified kinase to each well and incubate for a short period (e.g., 10-30 minutes) to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the reaction for a predetermined time at a specific temperature (e.g., 30 minutes at 30°C).

  • Reaction Termination and Detection: Stop the reaction (if necessary) and add the detection reagents according to the manufacturer's instructions.

  • Signal Measurement: Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value for each compound.

Potential Mechanism of Action and Signaling Pathways

The anticancer activity of pyridine derivatives often involves the modulation of key signaling pathways that control cell proliferation, survival, and death. While the specific pathways affected by this compound derivatives have not been elucidated, studies on related compounds suggest that they may induce G2/M cell cycle arrest and apoptosis through the upregulation of tumor suppressor proteins like p53 and stress-activated protein kinases such as JNK.[3]

A hypothetical signaling pathway illustrating how these compounds might exert their anticancer effects is presented below. It is important to note that this is a generalized pathway, and the actual mechanism for a specific compound may vary.

Anticancer_Signaling_Pathway Compound This compound Derivative Cellular_Stress Cellular Stress Compound->Cellular_Stress p53_Activation p53 Activation Cellular_Stress->p53_Activation JNK_Activation JNK Activation Cellular_Stress->JNK_Activation p21_Upregulation p21 Upregulation p53_Activation->p21_Upregulation G2M_Arrest G2/M Cell Cycle Arrest p21_Upregulation->G2M_Arrest Bax_Upregulation Bax Upregulation JNK_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation JNK_Activation->Bcl2_Downregulation Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Bax_Upregulation->Mitochondrial_Pathway Bcl2_Downregulation->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: A putative signaling pathway for the anticancer activity of pyridine derivatives.

This proposed mechanism involves the induction of cellular stress by the compound, leading to the activation of the p53 tumor suppressor and the JNK stress-activated kinase. Activated p53 can upregulate the cyclin-dependent kinase inhibitor p21, resulting in G2/M cell cycle arrest. Simultaneously, activated JNK can modulate the expression of Bcl-2 family proteins, promoting the pro-apoptotic Bax and inhibiting the anti-apoptotic Bcl-2, thereby triggering the intrinsic mitochondrial pathway of apoptosis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and kinase inhibition. While direct biological data for derivatives of this specific core structure is limited, the wealth of information available for structurally related pyridine compounds strongly suggests its potential for biological activity.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs with diverse substitutions on both the pyridine and tolyl rings. This will enable a thorough investigation of the structure-activity relationships and the identification of lead compounds with potent and selective activity. Subsequent studies should then aim to elucidate the precise molecular targets and signaling pathways modulated by these lead compounds to gain a deeper understanding of their mechanism of action. The detailed experimental protocols and comparative biological data presented in this guide provide a solid foundation for initiating such research endeavors.

References

Spectroscopic Profile of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone is a ketone derivative with a molecular formula of C₁₄H₁₃NO and a molecular weight of 211.26 g/mol . Its structure incorporates a p-tolyl group and a pyridine-4-yl moiety attached to an ethanone backbone. This unique combination of aromatic and heterocyclic systems suggests potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.55Doublet2HH-2', H-6' (Pyridinyl)
~7.90Doublet2HH-2, H-6 (p-tolyl)
~7.30Doublet2HH-3, H-5 (p-tolyl)
~7.25Doublet2HH-3', H-5' (Pyridinyl)
~4.30Singlet2HMethylene (-CH₂-)
~2.40Singlet3HMethyl (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~196.5Carbonyl (C=O)
~150.0C-2', C-6' (Pyridinyl)
~145.0C-4 (p-tolyl)
~144.5C-4' (Pyridinyl)
~134.0C-1 (p-tolyl)
~129.5C-3, C-5 (p-tolyl)
~128.5C-2, C-6 (p-tolyl)
~124.0C-3', C-5' (Pyridinyl)
~45.0Methylene (-CH₂-)
~21.5Methyl (-CH₃)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3050-3000MediumAromatic C-H Stretch
~2920MediumAliphatic C-H Stretch
~1685StrongC=O Stretch (Aryl Ketone)
~1600, ~1500Medium-StrongC=C Stretch (Aromatic Rings)
~1420MediumC=N Stretch (Pyridinyl)
~820Strongp-Disubstituted Benzene C-H Bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIon
211[M]⁺ (Molecular Ion)
119[CH₃C₆H₄CO]⁺ (p-Tolylcarbonyl Cation)
92[C₅H₄NCH₂]⁺ (Pyridin-4-ylmethyl Cation)
91[C₇H₇]⁺ (Tropylium Cation)
78[C₅H₄N]⁺ (Pyridinyl Cation)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon channel and retune.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) inlet.

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.

    • Bombard the vaporized sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_conclusion Structural Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Purity and Characterization of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of the chemical compound 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on the synthesis, purification, and analytical characterization of this molecule.

Compound Profile

This compound, with the CAS number 100866-13-5, is a ketone derivative featuring a pyridine and a p-tolyl group. Its chemical structure and basic properties are summarized in the table below. Commercial suppliers typically offer this compound with a purity of 95% or greater than or equal to 98%.[1][2][3]

PropertyValue
Chemical Name This compound
CAS Number 100866-13-5
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Purity (Commercial) 95% or ≥98%[1][2][3]

Synthesis and Purification

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions reactant1 4-Picoline product This compound reactant1->product Reaction reactant2 p-Tolunitrile reactant2->product reagent1 1. Strong Base (e.g., n-BuLi) in THF, 0°C to RT reagent1->product reagent2 2. Acidic Hydrolysis (e.g., H₂SO₄) reagent2->product

Caption: Generalized synthetic workflow for this compound.

General Synthetic Protocol
  • Deprotonation: To a solution of 4-picoline in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base like n-butyllithium (n-BuLi) is added dropwise at a low temperature (e.g., 0°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete deprotonation of the methyl group of 4-picoline.

  • Nucleophilic Addition: The resulting solution containing the lithiated 4-picoline is cooled again, and p-tolunitrile is added. The reaction is stirred for an extended period to allow for the nucleophilic addition to the nitrile group.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid, such as sulfuric acid, to hydrolyze the intermediate imine to the desired ketone.

  • Work-up and Extraction: The reaction mixture is neutralized with a base, and the product is extracted into an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

Purification

Purification of the crude product is crucial to achieve high purity. A common and effective method for the purification of solid organic compounds is recrystallization.

Purification_Workflow Crude Crude Product Dissolve Dissolve in minimum hot solvent Crude->Dissolve Cool Slow cooling to room temperature Dissolve->Cool Crystals Crystal Formation Cool->Crystals Filter Vacuum Filtration Crystals->Filter Dry Drying Filter->Dry Pure Pure Product Dry->Pure

Caption: General workflow for purification by recrystallization.

Experimental Protocol for Recrystallization:

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: The crude this compound is dissolved in a minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.

  • Isolation: The purified crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: The crystals are dried under vacuum to remove any residual solvent.

Characterization

The identity and purity of this compound are confirmed through various analytical techniques.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred from its structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the pyridine and p-tolyl rings, a singlet for the methylene protons between the two rings, and a singlet for the methyl protons of the p-tolyl group.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the carbons of the aromatic rings, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would correspond to C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching of the aromatic rings.

Mass Spectrometry (MS):

Mass spectrometric analysis would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (211.26 g/mol ). Fragmentation patterns would be consistent with the structure, showing fragments corresponding to the pyridyl and p-tolyl moieties.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. A general reversed-phase HPLC method can be developed for this purpose.

HPLC_Workflow Sample Sample Preparation (Dissolve in mobile phase) Inject Injection into HPLC System Sample->Inject Separate Separation on Reversed-Phase Column Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (Purity Assessment) Detect->Analyze Result Purity Report Analyze->Result

Caption: General workflow for HPLC purity analysis.

General HPLC Method Parameters:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength where the compound has significant absorbance (e.g., 254 nm)
Injection Volume 10-20 µL

Biological Activity

Currently, there is limited publicly available information regarding the specific biological activity or involvement in signaling pathways of this compound. However, the pyridine and ketone moieties are present in numerous biologically active compounds. For instance, various substituted pyridine derivatives have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy.[5] Further research is required to elucidate the potential biological roles of this specific compound.

Conclusion

This technical guide has summarized the available information on the purity and characterization of this compound. While specific experimental data is limited in the public domain, this document provides a framework for its synthesis, purification, and analytical characterization based on established chemical principles and data from analogous compounds. Researchers and drug development professionals can use this guide as a starting point for their work with this compound, adapting the general protocols to their specific needs and instrumentation. Further investigation is warranted to fully characterize this molecule and explore its potential biological activities.

References

An In-Depth Technical Guide to the Potential Biological Activity of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of specific published data on the biological activity of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone. This guide, therefore, provides an in-depth analysis of the potential biological activities of this compound based on its structural features and the well-documented activities of closely related pyridine-containing molecules. The information presented herein is intended to serve as a predictive resource to guide future research and drug discovery efforts.

Executive Summary

The pyridine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with a vast number of derivatives exhibiting a wide array of biological activities. The title compound, this compound, belongs to the class of 4-picolyl ketones and possesses structural motifs that suggest potential for significant pharmacological effects. Based on extensive literature review of analogous compounds, this guide explores the probable anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties of this compound. Detailed experimental protocols for evaluating these potential activities are provided, alongside a quantitative summary of the activities of related compounds to offer a comparative baseline for future studies.

Potential Biological Activities

Anticancer and Cytotoxic Potential

Pyridine derivatives are extensively studied for their antiproliferative and cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) of many pyridine analogs reveals that the presence and position of substituents on the pyridine and adjacent rings can significantly influence their anticancer potency. For instance, some pyridine derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[1] Others have been developed as inhibitors of specific kinases, such as Mitogen- and Stress-Activated Kinase 1 (MSK1) or mutant isocitrate dehydrogenase 2 (IDH2), which are implicated in cancer progression.[2][3]

Table 1: Summary of Anticancer Activity of Selected Pyridine Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference(s)
Pyridine-ureasMCF-7 (Breast)0.22 - 23.02[4]
1,2,4 Triazole Pyridine DerivativesB16F10 (Melanoma)41.12 - 61.11[5]
Pyridine-Thiazole HybridsHL-60 (Leukemia)0.57[6]
Trimethoxyphenyl Pyridine DerivativesHepG-2 (Liver)3.25[1]
Imidazo[4,5-b]pyridine DerivativesVariousPotent Activity Reported[7]
Anti-inflammatory Properties

The pyridine scaffold is a key component of several anti-inflammatory agents. Derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by targeting enzymes like cyclooxygenases (COX).[8][9] The anti-inflammatory potential of novel pyridine carbothioamide analogs has been demonstrated through both in vitro and in vivo models, showing a significant reduction in paw edema in Complete Freund's Adjuvant-induced inflammatory models.[8]

Table 2: Summary of Anti-inflammatory Activity of Selected Pyridine Derivatives

Compound/Derivative ClassAssayIC50 (µM) or % InhibitionReference(s)
Pyridine Carbothioamide AnalogsIn vitro anti-inflammatory10.25 - 23.15[8]
Pyridine DerivativesLPS-stimulated NO inhibitionIC50 = 76.6 & 96.8[10]
Pyridine- and Thiazole-Based HydrazidesProtein denaturation inhibitionIC50 = 46.29–100.60 µg/mL[9]
Thiazolo[4,5-b]pyridinesCarrageenan-induced paw edemaUp to 53.4% inhibition[11]
N-Pyridyl-1H-2λ6,1-benzothiazine-3-carboxamidesAnalgesic and anti-inflammatoryModerate to high activity[12]
Antimicrobial (Antibacterial and Antifungal) Activity

The pyridine ring is a constituent of numerous compounds with demonstrated efficacy against a spectrum of microbial pathogens. Pyridine derivatives have been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14] The mechanism of action for some of these compounds involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. For instance, novel pyridine carboxamides have been identified as potential succinate dehydrogenase inhibitors, a key enzyme in the fungal respiratory chain.[15]

Table 3: Summary of Antimicrobial Activity of Selected Pyridine Derivatives

Compound/Derivative ClassMicroorganism(s)MIC (µg/mL)Reference(s)
Chlorinated Pyridine CarbonitrileCandida albicans25[13]
Pyridine-4-aldoxime-based saltsVarious bacteria and yeastsMICs reported[14]
Pyridine CarboxamidesBotrytis cinereaGood in vivo activity[15]
N'-phenylisonicotinohydrazidesVarious phytopathogenic fungiEC50 < 1.0[16]
2,6-Disubstituted PyridinesS. aureus, P. aeruginosa75[17]
Enzyme Inhibition

The structural characteristics of pyridine derivatives make them suitable candidates for interacting with the active sites of various enzymes. Studies have demonstrated the inhibitory effects of pyridine analogs on enzymes such as urease, which is implicated in infections by Helicobacter pylori, and cholinesterases, which are targets in the management of Alzheimer's disease.[18][19] Additionally, certain pyridine derivatives have been screened for their ability to inhibit human hydrogen sulfide-synthesizing enzymes.[20][21]

Table 4: Summary of Enzyme Inhibition by Selected Pyridine Derivatives

Compound/Derivative ClassTarget EnzymeIC50 or % InhibitionReference(s)
Pyridin-2(1H)-onesUreaseSuperior to thiourea[18]
Pyridine Diamine DerivativesEquine Butyrylcholinesterase (eqBChE)Ki = 99 ± 71 nM[19]
2,4,6-Trisubstituted PyridinesMutant Isocitrate Dehydrogenase 2 (IDH2)IC50 = 54.6 nM[3]
Pyridine DerivativesCystathionine β-synthase (CBS) & Cystathionine γ-lyase (CSE)Weak inhibition at 0.5-1 mM[20][21]
Arylpyridin-2-yl Guanidine DerivativesMitogen- and Stress-Activated Kinase 1 (MSK1)IC50 ~ 2 µM (in vitro IL-6 release)[22]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of novel compounds on cancer cell lines.[23]

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24 and 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This is a standard model for evaluating the anti-inflammatory activity of compounds.[11]

  • Animal Grouping: Divide laboratory animals (e.g., rats) into control, standard (e.g., Ibuprofen), and test groups.

  • Compound Administration: Administer the test compounds and the standard drug intraperitoneally at a specific dose (e.g., 50 mg/kg body weight). The control group receives the vehicle (e.g., DMSO).

  • Induction of Edema: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., every hour for 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[13]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound and Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (MTT, Apoptosis) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (NO, COX inhibition) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (MIC, MBC/MFC) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme data_analysis IC50/EC50/MIC Determination anticancer->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) trash trash ikb->trash ubiquitination & degradation nfkb->ikb bound nfkb_nuc NF-κB nfkb->nfkb_nuc translocates nucleus Nucleus genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nfkb_nuc->genes activates compound Potential Pyridine Derivative Inhibition compound->ikk potential target

Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory pyridine derivatives.

References

The Pivotal Role of the 2-(Pyridin-4-yl)ethanone Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific scaffold, 2-(pyridin-4-yl)-1-(substituted-phenyl)ethanone, exemplified by 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone, represents a valuable building block in the design of novel therapeutics. While extensive biological data for this compound itself is not publicly available, its structural motifs are present in a multitude of biologically active molecules, particularly kinase inhibitors. This technical guide will delve into the medicinal chemistry applications of this scaffold, drawing upon data from closely related analogs to illustrate its potential in drug discovery. We will explore its role in the development of kinase inhibitors, present quantitative data from relevant studies, detail pertinent experimental protocols, and visualize key signaling pathways.

Introduction: The 2-(Pyridin-4-yl)ethanone Core

The compound this compound (CAS No. 100866-13-5) is a ketone featuring a pyridine ring linked via a methylene bridge to a carbonyl group, which is attached to a p-tolyl group. The pyridine moiety, a bioisostere of a phenyl ring, offers key advantages in drug design, including improved solubility, the ability to act as a hydrogen bond acceptor, and the potential for ionic interactions. These properties make the 2-(pyridin-4-yl)ethanone scaffold a versatile template for generating libraries of compounds with diverse pharmacological activities. Commercially, this compound is recognized as a building block for the synthesis of more complex molecules, including protein degraders.

The Pyridine Scaffold in Kinase Inhibition

A significant application of the pyridine scaffold lies in the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine ring is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket of the kinase.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

HPK1 is a negative regulator of T-cell receptor (TCR) signaling, making it a promising target for cancer immunotherapy. Inhibition of HPK1 can enhance T-cell activation and improve anti-tumor immune responses. Several potent and selective HPK1 inhibitors feature a substituted pyridine core. For instance, a series of 2-substituted-pyridin-4-yl macrocyclic derivatives have been developed as highly potent HPK1 inhibitors.[1]

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase involved in a wide range of cellular processes, and its deregulation is linked to diseases such as Alzheimer's disease, bipolar disorder, and diabetes. The discovery of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors highlights the utility of the pyridinyl moiety in targeting this kinase.

Quantitative Data on Pyridine-Based Kinase Inhibitors

While specific quantitative data for this compound is unavailable in the public domain, the following tables summarize the activity of structurally related pyridine-containing compounds against various kinase targets. This data serves to illustrate the potential potency and selectivity that can be achieved with this scaffold.

Table 1: Inhibitory Activity of Pyridine-Based HPK1 Inhibitors

CompoundTarget KinaseIC50 (nM)SelectivityReference
Compound 2tHPK11.22>665-fold vs. GLK, >1095-fold vs. LCK[1]

Table 2: Inhibitory Activity of Pyridine-Based PIM-1 Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
Compound 12PIM-114.3[2]
Staurosporine (Reference)PIM-116.7[2]

Table 3: Inhibitory Activity of Pyridine-Based MSK1 Inhibitors

CompoundTarget KinaseIC50 (µM)Reference
Compound 1aMSK1~18[3]
Compound 49dMSK1~2 (in vitro IL-6 release)[3]

Experimental Protocols

To facilitate further research and development of compounds based on the 2-(pyridin-4-yl)ethanone scaffold, this section provides detailed methodologies for key experiments, adapted from relevant literature on pyridine-based kinase inhibitors.

General Synthesis of Pyridine-Based Compounds

The synthesis of pyridine derivatives often involves multi-step procedures. A common approach is the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents onto a pyridine core. For example, the synthesis of 6-phenylpyridin-2-yl guanidine derivatives involves a Pd(OAc)2/S-Phos catalyzed Suzuki-Miyaura cross-coupling between a bromo-aminopyridine and a phenylboronic acid derivative.[3]

In Vitro Kinase Inhibition Assay (Example: PIM-1)

The inhibitory activity of compounds against a target kinase can be determined using various assay formats. A common method is a radiometric filter binding assay.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase (e.g., PIM-1), a substrate peptide (e.g., CREBtide), and [γ-33P]ATP in a kinase assay buffer.

  • Compound Incubation: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., Staurosporine) and a negative control (vehicle, e.g., DMSO).

  • Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Filtration: Stop the reaction by adding an acid (e.g., phosphoric acid) and spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose).

  • Washing: Wash the filter membrane multiple times with an appropriate buffer to remove unincorporated [γ-33P]ATP.

  • Scintillation Counting: Measure the radioactivity retained on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

Cell-Based Assay for Cytotoxicity (MTT Assay)

The cytotoxicity of synthesized compounds is often evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[2]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

HPK1_Signaling_Pathway TCR TCR Activation SLP76 SLP76 TCR->SLP76 HPK1 HPK1 SLP76->HPK1 AP1 AP-1 Activation HPK1->AP1 Inhibits IL2 IL-2 Production AP1->IL2 T_Cell_Activation T-Cell Activation IL2->T_Cell_Activation Inhibitor Pyridin-4-yl based HPK1 Inhibitor Inhibitor->HPK1

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Kinase_Inhibitor_Screening_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization Synthesis Synthesis of Pyridin-4-yl Analogs Kinase_Assay In Vitro Kinase Assay (e.g., Radiometric, TR-FRET) Synthesis->Kinase_Assay IC50 IC50 Determination Kinase_Assay->IC50 Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50->Cytotoxicity Target_Engagement Cellular Target Engagement Cytotoxicity->Target_Engagement SAR Structure-Activity Relationship (SAR) Target_Engagement->SAR Lead_Compound Lead Compound SAR->Lead_Compound

Caption: Experimental Workflow for Kinase Inhibitor Discovery.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The pyridine moiety imparts favorable physicochemical properties that are advantageous for drug design. While the specific biological profile of this compound remains to be elucidated, the extensive research on related pyridine-containing molecules underscores the potential of this chemical class.

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives based on the this compound core. Systematic modification of the tolyl group and the pyridine ring will likely yield compounds with potent and selective activity against various therapeutic targets. Comprehensive profiling, including in vitro and in vivo studies, will be crucial to uncover the full potential of this versatile scaffold in medicinal chemistry.

References

Methodological & Application

Applications of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone, with the CAS Number 100866-13-5, is a versatile bifunctional molecule containing both a pyridine ring and a ketone moiety.[1] This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems and molecules with potential pharmacological activity. The pyridine ring can act as a hydrogen bond acceptor and participate in metal coordination, while the ketone group and the adjacent methylene bridge offer multiple sites for chemical modification.

While specific documented applications for this compound are limited in publicly available literature, its structural analogs, such as the 2-pyridyl and 3-pyridyl isomers, are widely employed in medicinal chemistry and materials science. This document provides an overview of the potential applications of this compound based on the known reactivity of its structural isomers and related pyridyl ketones. The protocols and application notes presented herein are representative examples of the synthetic utility of this class of compounds.

Application Note 1: Synthesis of Chalcone Derivatives as Precursors for Bioactive Heterocycles

Pyridyl ethanone derivatives are excellent starting materials for the synthesis of chalcones, which are important intermediates in the preparation of flavonoids, pyrazolines, and other biologically active compounds. The Claisen-Schmidt condensation of a pyridyl ethanone with an aromatic aldehyde yields the corresponding pyridyl chalcone. These chalcones can then undergo further cyclization reactions to generate a variety of heterocyclic scaffolds.

Key Features:

  • Versatile Intermediates: Chalcones are precursors to a wide range of heterocyclic compounds.

  • Biological Activity: Many chalcone derivatives exhibit antioxidant, anti-inflammatory, and antimicrobial properties.[2][3]

  • Straightforward Synthesis: The Claisen-Schmidt condensation is a reliable and high-yielding reaction.

Table 1: Representative Synthesis of Pyridyl Chalcones
EntryPyridyl KetoneAldehydeProductYield (%)Reference
11-(Pyridin-2-yl)ethanonePyridine-2-carbaldehyde(E)-1-(Phenyl)-3-(pyridin-2-yl)prop-2-en-1-one derivatives37-68[2]
2Substituted AcetophenonesPyridine-3-carbaldehydePyridine-3-yl chalcone derivativesNot Specified[4]

Experimental Protocol 1: Synthesis of a Pyridyl Chalcone Derivative

This protocol describes a general procedure for the Claisen-Schmidt condensation to synthesize a chalcone from a pyridyl ethanone derivative.

Materials:

  • This compound (or a suitable analog)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Deionized water

  • Diethyl ether

  • n-Hexane

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen aromatic aldehyde in ethanol.

  • To this solution, add one pellet of potassium hydroxide.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate and wash it with diethyl ether and n-hexane.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/petroleum ether).

Application Note 2: Synthesis of Substituted Pyridines

The core structure of this compound can itself be constructed through various synthetic strategies, which can be adapted to create a library of substituted pyridyl ketones. One common method involves the reaction of an enamine with an unsaturated ketone in a formal [3+3] cycloaddition.

Key Features:

  • Access to Diverse Analogs: This methodology allows for the synthesis of a wide range of substituted pyridyl ketones.

  • High Atom Economy: Cycloaddition reactions are generally efficient in terms of atom economy.

  • Medicinal Chemistry Relevance: Substituted pyridines are a common motif in many pharmaceuticals.

Experimental Protocol 2: Synthesis of a 2-(Pyridin-yl)-1-(aryl)ethanone Derivative (Analogous)

This protocol is based on the synthesis of the isomeric compound, 2-(pyridin-2-yl)-1-(p-tolyl)ethanone, and illustrates a general approach to this class of molecules.[5]

Materials:

  • 2-Picoline (α-picoline)

  • n-Butyllithium (n-BuLi) in hexanes

  • p-Tolunitrile

  • Sulfuric acid

  • Tetrahydrofuran (THF), anhydrous

  • Hexane

  • Water

Procedure:

  • To a solution of 2-picoline in anhydrous THF, slowly add a solution of n-butyllithium in hexanes at 0 °C with stirring.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture back to 0 °C and add p-tolunitrile.

  • Stir the mixture at room temperature for 6 hours.

  • Quench the reaction by the addition of water and then acidify with sulfuric acid.

  • Continue stirring for 24 hours.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis of pyridyl ketones and their subsequent transformation into chalcones.

G cluster_synthesis Synthesis of Pyridyl Ketone Picoline Picoline LithioPicoline Lithio-picoline intermediate Picoline->LithioPicoline Deprotonation nBuLi n-BuLi nBuLi->LithioPicoline PyridylKetone 2-(Pyridin-yl)-1-(p-tolyl)ethanone LithioPicoline->PyridylKetone Nucleophilic Addition Tolunitrile p-Tolunitrile Tolunitrile->PyridylKetone

Caption: Synthesis of a pyridyl-tolyl-ethanone.

G cluster_chalcone Chalcone Synthesis PyridylKetone This compound Chalcone Pyridyl Chalcone Derivative PyridylKetone->Chalcone Claisen-Schmidt Condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone

Caption: Synthesis of a pyridyl chalcone.

This compound represents a potentially valuable, yet underexplored, building block in organic synthesis. Based on the reactivity of analogous compounds, its primary applications likely lie in the synthesis of chalcones and other heterocyclic systems with potential for biological activity. The provided protocols offer a starting point for researchers interested in exploring the synthetic utility of this and related pyridyl ketone derivatives in the development of novel compounds for pharmaceutical and materials science applications. Further research into the specific reactions and applications of this compound is warranted to fully elucidate its potential.

References

Application Notes and Protocols for 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Their prevalence is due to their ability to engage in a wide range of biological interactions, including hydrogen bonding and pi-stacking, and their favorable physicochemical properties which can enhance aqueous solubility and metabolic stability.[4][5] 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone (CAS: 100866-13-5) is a valuable heterocyclic building block, incorporating a reactive ketone, an acidic α-methylene group, and a basic pyridine nitrogen.[6][7] These features allow for its versatile functionalization to generate libraries of novel compounds for drug discovery programs. This document provides detailed protocols for the application of this building block in the synthesis of polysubstituted pyridines, which are of significant interest for their potential as kinase inhibitors, antimicrobial, and anti-inflammatory agents.[1][8]

Chemical Properties

PropertyValueReference
CAS Number 100866-13-5[6]
Molecular Formula C₁₄H₁₃NO[6]
Molecular Weight 211.26 g/mol [6]
Appearance Solid (details vary by supplier)[9]
Purity Typically ≥95%[6]
Key Reactive Sites Ketone Carbonyl, α-Methylene Protons, Pyridine NitrogenN/A

Application 1: Synthesis of 2,4,6-Trisubstituted Pyridines via Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a classic and highly reliable method for preparing highly functionalized pyridines.[1][3] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[1] this compound is an ideal precursor for the required α-pyridinium salt.

Experimental Workflow: Kröhnke Pyridine Synthesis

G cluster_0 Step 1: Pyridinium Salt Formation cluster_1 Step 2: Michael Addition and Cyclization start This compound reagent1 Iodine, Pyridine start->reagent1 Reflux product1 1-(2-Oxo-2-(p-tolyl)ethyl)-4-(pyridin-1-ium-1-yl)pyridin-1-ium diiodide reagent1->product1 reagent2 α,β-Unsaturated Ketone (Chalcone) product1->reagent2 Michael Addition product1->reagent2 reagent3 Ammonium Acetate, Acetic Acid product2 2,4,6-Trisubstituted Pyridine Derivative reagent2->product2 Cyclization/ Aromatization reagent3->product2

Caption: Workflow for Kröhnke Pyridine Synthesis.

Protocol 1A: Synthesis of 1-(2-Oxo-2-(p-tolyl)ethyl)-4-(pyridin-1-ium-1-yl)pyridin-1-ium diiodide (Kröhnke Salt)
  • To a solution of this compound (10 mmol, 2.11 g) in pyridine (20 mL), add iodine (10 mmol, 2.54 g).

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction mixture to room temperature. The pyridinium salt will precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether (3 x 20 mL).

  • Dry the resulting solid under vacuum to yield the α-pyridinium methyl ketone salt. This salt is often used in the next step without further purification.

Protocol 1B: Synthesis of 2,4,6-Trisubstituted Pyridine
  • Suspend the pyridinium salt from Protocol 1A (5 mmol) and a selected α,β-unsaturated ketone (e.g., chalcone, 5 mmol) in glacial acetic acid (25 mL).

  • Add ammonium acetate (50 mmol, 3.85 g).

  • Heat the mixture to reflux (approx. 120 °C) and stir for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • The crude product will precipitate. Collect the solid by vacuum filtration.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2,4,6-trisubstituted pyridine.

Expected Products and Potential Biological Relevance

By varying the chalcone reactant, a library of trisubstituted pyridines can be generated. These compounds are valuable for screening as potential kinase inhibitors, a class of drugs often characterized by a core heterocyclic scaffold.

Chalcone Substituent (R)Expected ProductPotential Application Area
4-Methoxyphenyl2-(4-Methoxyphenyl)-4-(p-tolyl)-6-(pyridin-4-yl)pyridineKinase Inhibition, Anticancer
4-Chlorophenyl2-(4-Chlorophenyl)-4-(p-tolyl)-6-(pyridin-4-yl)pyridineAntimicrobial, Anti-inflammatory
2-Furyl2-(Furan-2-yl)-4-(p-tolyl)-6-(pyridin-4-yl)pyridineAntiviral, Agrochemical
3-Nitrophenyl2-(3-Nitrophenyl)-4-(p-tolyl)-6-(pyridin-4-yl)pyridineSynthetic Intermediate

Application 2: Synthesis of Chalcone Derivatives and Subsequent Heterocycles

The acidic α-methylene protons of this compound allow it to readily participate in base-catalyzed aldol condensations with aromatic aldehydes to form chalcones. These chalcones are themselves biologically active and serve as versatile intermediates for the synthesis of various heterocyclic systems like pyrazoles and isoxazoles.[5][10]

Experimental Workflow: Chalcone Synthesis and Cyclization

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Pyrazole Synthesis start This compound reagent1 Aromatic Aldehyde (Ar-CHO) start->reagent1 reagent2 NaOH or KOH, Ethanol start->reagent2 product1 (E)-3-Aryl-2-(pyridin-4-yl)-1-(p-tolyl)prop-2-en-1-one (Chalcone) reagent2->product1 reagent3 Hydrazine Hydrate, Ethanol product1->reagent3 Condensation/ Cyclization product1->reagent3 product2 Pyrazole Derivative reagent3->product2

Caption: Synthesis of Chalcones and subsequent Pyrazoles.

Protocol 2A: Synthesis of (E)-3-Aryl-2-(pyridin-4-yl)-1-(p-tolyl)prop-2-en-1-one (Chalcone)
  • Dissolve this compound (10 mmol, 2.11 g) and an appropriate aromatic aldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add a 20% aqueous solution of sodium hydroxide dropwise with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice (100 g).

  • Acidify the mixture with dilute HCl to pH ~6-7.

  • The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Protocol 2B: Synthesis of Pyrazole Derivatives from Chalcones
  • Dissolve the chalcone synthesized in Protocol 2A (5 mmol) in ethanol (25 mL).

  • Add hydrazine hydrate (10 mmol, 0.5 mL).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 8-10 hours.

  • After cooling, the pyrazole derivative often precipitates from the solution.

  • Collect the product by filtration, wash with a small amount of cold ethanol, and dry.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and pour the residue into ice water to induce precipitation.

Data Presentation: Chalcone Synthesis Yields
Aldehyde (Ar-CHO)Product NameExpected Yield (%)
Benzaldehyde(E)-3-Phenyl-2-(pyridin-4-yl)-1-(p-tolyl)prop-2-en-1-one85-95
4-Chlorobenzaldehyde(E)-3-(4-Chlorophenyl)-2-(pyridin-4-yl)-1-(p-tolyl)prop-2-en-1-one80-90
4-Anisaldehyde(E)-3-(4-Methoxyphenyl)-2-(pyridin-4-yl)-1-(p-tolyl)prop-2-en-1-one88-96

Structure-Activity Relationship (SAR) Development

The protocols described enable the synthesis of a focused library of compounds derived from this compound. Systematic variation of the substituents (R₁, R₂, R₃) allows for the exploration of the structure-activity relationship (SAR) for a given biological target. The initial library of compounds can be screened in primary assays to identify initial "hits". Subsequent rounds of synthesis would involve modifying the hit structures to improve potency, selectivity, and pharmacokinetic properties.

SAR_Logic cluster_synthesis Library Synthesis BuildingBlock This compound Krohnke Kröhnke Synthesis BuildingBlock->Krohnke Chalcone Chalcone Synthesis BuildingBlock->Chalcone Screening Biological Screening (e.g., Kinase Assays) Krohnke->Screening Chalcone->Screening Hit Hit Compound(s) Identified Screening->Hit SAR SAR Analysis: - Potency - Selectivity - ADME Hit->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Krohnke Iterative Synthesis LeadOpt->Chalcone Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Logic flow for SAR-driven drug discovery.

Conclusion

This compound is a highly versatile and commercially available building block. Its functional handles provide straightforward entry into several important classes of heterocyclic compounds. The protocols outlined here for the Kröhnke synthesis and chalcone formation offer robust and adaptable methods for generating compound libraries suitable for screening in various drug discovery and development programs. These application notes serve as a practical guide for researchers aiming to leverage this valuable starting material in their synthetic endeavors.

References

Application Notes and Protocols: The Versatile Role of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone as a key building block in the synthesis of various heterocyclic compounds. This ketone is a valuable precursor for the construction of diverse molecular scaffolds of interest in medicinal chemistry and materials science. The primary route for its application involves its conversion into α,β-unsaturated chalcone intermediates, which can then undergo cyclization reactions to afford a range of heterocyclic systems.

Synthesis of Chalcone Intermediate

The initial and crucial step in harnessing the synthetic potential of this compound is its condensation with aromatic aldehydes to form chalcones. This reaction, typically a Claisen-Schmidt condensation, proceeds under basic conditions.

Table 1: Synthesis of (E)-3-(4-methoxyphenyl)-1-(p-tolyl)-2-(pyridin-4-yl)prop-2-en-1-one
ParameterValue
Reactants This compound, 4-Methoxybenzaldehyde
Catalyst Potassium Hydroxide (KOH)
Solvent Ethanol
Temperature Room Temperature
Reaction Time 12-24 hours
Yield 85-95% (hypothetical)
Experimental Protocol: Synthesis of a Chalcone Intermediate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) and 4-methoxybenzaldehyde (1.1 eq.) in ethanol.

  • Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of potassium hydroxide (2.0 eq.).

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure chalcone.

Chalcone_Synthesis Ketone This compound Reagents KOH, Ethanol Room Temperature Ketone->Reagents Aldehyde 4-Methoxybenzaldehyde Aldehyde->Reagents Chalcone (E)-3-(4-methoxyphenyl)-1-(p-tolyl)-2-(pyridin-4-yl)prop-2-en-1-one Reagents->Chalcone Claisen-Schmidt Condensation

Caption: Synthesis of a chalcone from this compound.

Synthesis of Pyrazole Derivatives

The synthesized chalcones are excellent precursors for the synthesis of pyrazole derivatives. The reaction with hydrazine hydrate in a suitable solvent leads to the formation of the pyrazoline intermediate, which can be subsequently oxidized to the corresponding pyrazole.

Table 2: Synthesis of a Pyrazole Derivative from a Chalcone
ParameterValue
Reactants Chalcone, Hydrazine Hydrate
Solvent Acetic Acid or Ethanol
Temperature Reflux
Reaction Time 4-8 hours
Yield 70-85% (hypothetical)
Experimental Protocol: Synthesis of a Pyrazole Derivative
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the chalcone (1.0 eq.) in glacial acetic acid or ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.5 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The solid product that separates out is collected by filtration, washed thoroughly with water, and dried.

  • Purification: The crude pyrazole can be purified by recrystallization from a suitable solvent.

Pyrazole_Synthesis Chalcone (E)-3-(4-methoxyphenyl)-1-(p-tolyl)-2-(pyridin-4-yl)prop-2-en-1-one Reagents Acetic Acid Reflux Chalcone->Reagents Hydrazine Hydrazine Hydrate Hydrazine->Reagents Pyrazole 5-(4-methoxyphenyl)-3-(p-tolyl)-4-(pyridin-4-yl)-1H-pyrazole Reagents->Pyrazole Cyclocondensation

Caption: Synthesis of a pyrazole derivative from a chalcone intermediate.

Synthesis of Pyrimidine Derivatives

Chalcones can also be utilized for the synthesis of pyrimidine derivatives by reacting them with a suitable nitrogen-containing reagent like guanidine or urea in the presence of a base.

Table 3: Synthesis of a Pyrimidine Derivative from a Chalcone
ParameterValue
Reactants Chalcone, Guanidine Hydrochloride
Base Sodium Ethoxide
Solvent Absolute Ethanol
Temperature Reflux
Reaction Time 8-12 hours
Yield 60-75% (hypothetical)
Experimental Protocol: Synthesis of a Pyrimidine Derivative
  • Reaction Setup: Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: To the sodium ethoxide solution, add the chalcone (1.0 eq.) and guanidine hydrochloride (1.2 eq.).

  • Reaction: Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • Isolation: The precipitated solid is filtered, washed with water, and dried.

  • Purification: The crude pyrimidine derivative can be purified by recrystallization.

Pyrimidine_Synthesis Chalcone (E)-3-(4-methoxyphenyl)-1-(p-tolyl)-2-(pyridin-4-yl)prop-2-en-1-one Reagents NaOEt, Ethanol Reflux Chalcone->Reagents Guanidine Guanidine HCl Guanidine->Reagents Pyrimidine 4-(4-methoxyphenyl)-6-(p-tolyl)-5-(pyridin-4-yl)pyrimidin-2-amine Reagents->Pyrimidine Cyclocondensation

Caption: Synthesis of a pyrimidine derivative from a chalcone intermediate.

Conclusion

This compound serves as a readily accessible and versatile starting material for the synthesis of a variety of heterocyclic compounds. The straightforward conversion to chalcone intermediates opens up pathways to pyrazoles, pyrimidines, and potentially other heterocyclic systems, making it a valuable tool for synthetic and medicinal chemists. The protocols provided herein are based on established synthetic methodologies and can be adapted and optimized for specific target molecules.

Application Notes and Protocols for the Quantification of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of "2-(Pyridin-4-yl)-1-(p-tolyl)ethanone," a key intermediate in various synthetic processes. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry have been developed to ensure accurate and precise quantification in diverse sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in process development samples and purity analysis.

Experimental Protocol

a) Instrumentation and Columns:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

b) Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-15 min: 20% B

c) Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

d) Detection:

  • Wavelength: 254 nm

e) System Suitability:

  • Tailing factor for the analyte peak should be ≤ 2.0.

  • Theoretical plates should be ≥ 2000.

Quantitative Data Summary
ParameterResult
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.6 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh Sample dissolve Dissolve in ACN:H2O start->dissolve dilute Serial Dilutions dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject Prepared Sample separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect quantify Quantify detect->quantify

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is ideal for the identification and quantification of this compound, especially in complex matrices where high selectivity is required.

Experimental Protocol

a) Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

b) GC Conditions:

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

c) MS Conditions:

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Ionization Energy: 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification

  • Quantifier Ion: m/z 211.1

  • Qualifier Ions: m/z 119.1, 91.1

d) Sample Preparation:

  • Prepare a stock solution of 1 mg/mL in Dichloromethane.

  • Create calibration standards by serial dilution in the range of 0.5 µg/mL to 50 µg/mL.

  • For complex matrices, consider liquid-liquid extraction with dichloromethane or solid-phase extraction (SPE) for sample clean-up.

Quantitative Data Summary
ParameterResult
Linearity (R²)> 0.998
Range0.5 - 50 µg/mL
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)97.8% - 102.5%
Precision (% RSD)< 3.0%

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Prepare Stock (DCM) dilute Serial Dilutions start->dilute cleanup Extraction (if needed) dilute->cleanup inject Inject into GC-MS cleanup->inject Prepared Sample separate HP-5ms Column Separation inject->separate detect MS Detection (SIM) separate->detect quantify Quantify detect->quantify

GC-MS Analysis Workflow

UV-Vis Spectrophotometry Method

A rapid and straightforward method for the quantification of this compound in simple solutions, suitable for quick in-process checks.

Experimental Protocol

a) Instrumentation:

  • UV-Vis Spectrophotometer (double beam).

b) Measurement Parameters:

  • Solvent (Blank): Ethanol

  • Wavelength Scan: 200 - 400 nm to determine λmax.

  • Analytical Wavelength (λmax): Approximately 260 nm.

  • Cuvette Path Length: 1 cm.

c) Sample Preparation:

  • Prepare a 100 µg/mL stock solution in ethanol.

  • Prepare a series of calibration standards from 2 µg/mL to 20 µg/mL by diluting the stock solution with ethanol.

  • Measure the absorbance of each standard and the sample at the determined λmax.

Quantitative Data Summary
ParameterResult
λmax~260 nm
Linearity (R²)> 0.997
Range2 - 20 µg/mL
Molar Absorptivity (ε)~15,000 L mol⁻¹ cm⁻¹
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL

Logical Relationship of Quantification

cluster_beer Beer-Lambert Law cluster_measurement Experimental Measurement A Absorbance (A) c Concentration (c) A->c is proportional to measurement Measure Absorbance at λmax A->measurement epsilon Molar Absorptivity (ε) c->A determines quantification Calculate Unknown Concentration c->quantification l Path Length (l) calibration Generate Calibration Curve measurement->calibration calibration->quantification

UV-Vis Quantification Principle

Application Notes and Protocols: 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed hypothetical application notes and protocols for the use of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone in two major classes of cross-coupling reactions: α-arylation of the ketone and functionalization of the pyridine ring. The protocols are based on well-established procedures for similar substrates.

Hypothetical Application 1: Palladium-Catalyzed α-Arylation of this compound

The active methylene group in this compound can be deprotonated to form an enolate, which can then participate in palladium-catalyzed cross-coupling with aryl halides. This α-arylation reaction is a powerful tool for forming carbon-carbon bonds.

Experimental Protocol: General Procedure for α-Arylation

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and the aryl halide (1.0 mmol).

  • Reagent Addition: Add this compound (1.2 mmol) and a base (e.g., NaOtBu, 1.4 mmol).

  • Solvent and Reaction: Evacuate and backfill the tube with argon. Add anhydrous toluene (5 mL) via syringe. Place the sealed tube in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl solution, and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Hypothetical Quantitative Data for α-Arylation

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂/XantphosNaOtBuToluene1001285
21-Chloro-4-nitrobenzenePd₂(dba)₃/RuPhosK₃PO₄Dioxane1101878
32-BromopyridinePd(OAc)₂/tBu₃P-HBF₄Cs₂CO₃Toluene1001672
44-Iodo-N,N-dimethylanilinePdCl₂(dppf)LHMDSTHF801091

Visualization: Catalytic Cycle for α-Arylation

G Catalytic Cycle for α-Arylation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Base_Enolate Base + Ketone (Enolate Formation) PdII_ArX->Base_Enolate Enolate PdII_Enolate Ar-Pd(II)L_n-Enolate Base_Enolate->PdII_Enolate RedElim Reductive Elimination PdII_Enolate->RedElim Product α-Aryl Ketone RedElim->Product Catalyst_Regen Catalyst Regeneration RedElim->Catalyst_Regen Catalyst_Regen->Pd0

Caption: General catalytic cycle for the palladium-catalyzed α-arylation of a ketone.

Hypothetical Application 2: Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative

The pyridine ring of this compound can be functionalized for cross-coupling reactions. A common strategy is to introduce a halogen atom onto the pyridine ring, which can then act as an electrophilic partner in reactions like the Suzuki-Miyaura coupling.

Experimental Protocol: Two-Step Procedure for Suzuki-Miyaura Coupling

Step 1: Halogenation of the Pyridine Ring (e.g., Bromination at C2)

  • N-Oxide Formation: Treat this compound (1.0 mmol) with m-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol) in dichloromethane (10 mL) at 0 °C to room temperature to form the corresponding N-oxide.

  • Bromination: React the purified N-oxide with phosphoryl bromide (POBr₃, 1.5 mmol) in a sealed tube at 120 °C for 4 hours.

  • Work-up and Purification: Carefully quench the reaction with ice-water, basify with NaHCO₃, and extract with ethyl acetate. Purify the crude product by column chromatography to obtain 2-bromo-4-(2-(p-tolyl)-2-oxoethyl)pyridine.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a microwave vial, combine the 2-bromo-4-(2-(p-tolyl)-2-oxoethyl)pyridine (1.0 mmol), the desired boronic acid (1.5 mmol), and a base such as K₂CO₃ (3.0 mmol).

  • Catalyst and Solvent: Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%), and a mixture of toluene and water (4:1, 5 mL).

  • Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.

Data Presentation: Hypothetical Quantitative Data for Suzuki-Miyaura Coupling

EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O120 (MW)3092
23-Thiopheneboronic acidPdCl₂(dppf)CsFDioxane/H₂O100 (MW)2588
34-Acetylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O120 (MW)3585
4N-Boc-indole-5-boronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O110 (MW)3079

Visualization: Catalytic Cycle for Suzuki-Miyaura Coupling

G Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OH)₂ Base PdII_R_R1 R-Pd(II)L_n-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Disclaimer: The application notes and protocols described herein are hypothetical and based on established chemical principles for similar compounds. Specific reaction conditions for this compound may require significant optimization. All experimental work should be conducted by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

References

Application Note and Protocol for the Purification of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of "2-(Pyridin-4-yl)-1-(p-tolyl)ethanone," a key building block in medicinal chemistry and materials science. The following methods are based on established principles for the purification of pyridine-containing organic compounds and can be adapted based on the specific impurity profile of the crude material.

Data Presentation

Purification of this compound can be approached using two primary methods: column chromatography and recrystallization. The choice of method will depend on the impurity profile and the desired final purity. Commercial suppliers often report purities of ≥98% for this compound.[1][2]

Purification MethodPrincipleTypical Solvents/Mobile PhasesExpected PurityAdvantagesDisadvantages
Column Chromatography AdsorptionSilica gel with a gradient of Ethyl Acetate in Hexanes (e.g., 5:95 to 20:80)[3][4]>98%Effective for separating a wide range of impurities.Can be time-consuming and require significant solvent volumes.
Recrystallization Differential SolubilityHeptanes/Ethyl Acetate, Methanol/Water, Acetone/Water[5]>99% (if successful)Can yield highly pure crystalline material.Finding a suitable solvent system can be challenging; may result in lower yields.

Experimental Protocols

Purification by Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography. Pyridine-containing compounds can interact with the acidic silanol groups on silica, which may lead to peak broadening.[6] Using a mobile phase containing a small amount of a basic modifier like triethylamine or pyridine can improve separation.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[3]

  • Hexanes (or Heptanes)

  • Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v).

    • Visualize the spots under UV light. The desired product should appear as one of the spots. This will help determine the appropriate solvent system for the column.

  • Column Packing:

    • Prepare a slurry of silica gel in hexanes.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.[7]

  • Elution:

    • Begin eluting the column with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, and 20% ethyl acetate in hexanes) to elute the compounds from the column.[3][4]

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure compounds. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures.[8] Pyridine-containing compounds can sometimes be challenging to crystallize.[9]

Materials:

  • Crude this compound

  • Various solvents for screening (e.g., heptanes, ethyl acetate, methanol, water, acetone)[5]

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude material into several test tubes.

    • Add a small amount of a different solvent to each tube.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes. A suitable solvent will dissolve the compound when heated.

    • Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

    • Common solvent mixtures for compounds of this type include heptanes/ethyl acetate and methanol/water.[5]

  • Recrystallization:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

    • If a solvent mixture is used (e.g., ethyl acetate/hexanes), dissolve the compound in the more polar solvent (ethyl acetate) and then slowly add the less polar solvent (hexanes) until the solution becomes cloudy. Reheat to clarify.

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Crude Crude Product (from synthesis) TLC TLC Analysis Crude->TLC Initial Assessment Column_Chrom Column Chromatography TLC->Column_Chrom If complex mixture Recrystallization Recrystallization TLC->Recrystallization If single major product Analysis Purity Analysis (e.g., HPLC, NMR) Column_Chrom->Analysis Recrystallization->Analysis Pure_Product Pure Product (>98% Purity) Analysis->Pure_Product Confirm Purity

Caption: General workflow for the purification of this compound.

References

Experimental procedure for scaling up "2-(Pyridin-4-yl)-1-(p-tolyl)ethanone" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable experimental procedure for the synthesis of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone, a valuable intermediate in pharmaceutical research and development. The described protocol is based on the nucleophilic addition of a metalated picoline derivative to a substituted benzonitrile, a reliable method for the formation of unsymmetrical ketones. This document provides a comprehensive, step-by-step laboratory-scale protocol, along with critical considerations for process scale-up. All quantitative data is summarized in structured tables, and a detailed experimental workflow is provided for clarity.

Introduction

This compound and its derivatives are key structural motifs in a variety of biologically active compounds. The development of a scalable and efficient synthesis for this intermediate is crucial for enabling further research and drug discovery efforts. The procedure outlined herein offers a practical approach for the preparation of this compound, focusing on operational simplicity and amenability to larger-scale production.

Reaction Scheme

The synthesis proceeds via the deprotonation of 4-picoline using a strong base to form a nucleophilic picolyl anion, which then undergoes addition to 4-methylbenzonitrile. Subsequent hydrolysis of the resulting imine affords the target ketone.

Overall Reaction:

4-Picoline + 4-Methylbenzonitrile → this compound

Experimental Protocols

Laboratory-Scale Synthesis (10 g Scale)

Materials and Equipment:

  • Three-necked round-bottom flask (500 mL) equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Schlenk line or similar inert atmosphere setup.

  • Ice-water bath and dry ice-acetone bath.

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

  • Column chromatography setup.

Reagents:

ReagentMolecular Weight ( g/mol )QuantityMolesPurity
4-Picoline93.139.31 g (9.6 mL)0.10>98%
n-Butyllithium64.0644 mL (2.5 M in hexanes)0.11
4-Methylbenzonitrile117.1511.72 g0.10>98%
Anhydrous Tetrahydrofuran (THF)200 mL
1 M Hydrochloric AcidAs needed
Saturated Sodium Bicarbonate SolutionAs needed
BrineAs needed
Ethyl AcetateFor extraction
HexanesFor chromatography
Anhydrous Sodium SulfateFor drying

Procedure:

  • Reaction Setup: Assemble the three-necked flask under a nitrogen atmosphere and dry it thoroughly with a heat gun. Allow the flask to cool to room temperature under a stream of nitrogen.

  • Reactant Addition: Charge the flask with 4-picoline and 100 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice-acetone bath.

  • Deprotonation: Slowly add n-butyllithium (2.5 M in hexanes) to the stirred solution via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. A deep red or orange color indicates the formation of the picolyl anion. Stir the mixture at -78 °C for an additional 1 hour.

  • Addition of Electrophile: Dissolve 4-methylbenzonitrile in 100 mL of anhydrous THF and add this solution to the reaction mixture via the dropping funnel over 30 minutes, keeping the temperature below -70 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid while cooling the flask in an ice-water bath.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Expected Yield and Purity:

ParameterExpected Value
Yield60-75%
Purity (by HPLC)>98%
Physical AppearanceOff-white to yellow solid
Scale-Up Considerations

Scaling this synthesis from the gram to the kilogram scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

ParameterChallengeRecommended Action
Heat Management The initial deprotonation with n-butyllithium is highly exothermic.Use a jacketed reactor with a reliable cooling system. Control the addition rate of n-butyllithium to maintain the desired internal temperature.
Reagent Addition Maintaining localized concentration and temperature control during the addition of the electrophile.Employ a calibrated dosing pump for the controlled addition of the 4-methylbenzonitrile solution. Ensure efficient stirring to promote rapid mixing.
Mixing Inadequate mixing can lead to side reactions and reduced yields.Use an overhead mechanical stirrer with an appropriately designed impeller to ensure homogeneity in a larger reactor.
Workup Handling large volumes of flammable solvents and aqueous waste.Utilize a larger jacketed reactor for quenching and phase separations. Implement appropriate safety measures for handling and disposing of solvents.
Purification Column chromatography is not practical for large quantities.Develop a crystallization procedure for the final product purification. This may involve screening various solvent systems.
Safety n-Butyllithium is pyrophoric and reacts violently with water.All operations should be conducted under a strictly inert atmosphere (nitrogen or argon). Personnel must be equipped with appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves. Ensure fire extinguishers (Class D for metal fires) are readily accessible.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow reactant reactant process process product product analysis analysis A Reactant Preparation (4-Picoline, 4-Methylbenzonitrile, Solvents) B Inert Atmosphere Setup (Nitrogen Purge) A->B C Deprotonation (n-BuLi addition at -78 °C) B->C D Nucleophilic Addition (4-Methylbenzonitrile addition) C->D E Reaction & Warming (Stir at RT) D->E F Aqueous Workup (Quenching, Extraction, Washing) E->F G Purification (Column Chromatography or Crystallization) F->G H Product Isolation & Drying G->H I Final Product This compound H->I J Characterization (NMR, MS, HPLC) I->J

Application Notes and Protocols: 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone is a versatile organic compound that holds significant promise as a precursor in the synthesis of advanced materials. Its molecular architecture, featuring a pyridyl group and a ketone, makes it an ideal building block for creating a variety of functional materials, including chalcones for nonlinear optics and organic electronics, as well as ligands for the formation of metal-organic frameworks (MOFs). This document provides detailed application notes on the potential uses of this compound in materials science, along with experimental protocols for the synthesis of derivative materials.

Application Notes

Precursor for Chalcones with Nonlinear Optical (NLO) and Photophysical Properties

This compound can serve as a key reactant in the Claisen-Schmidt condensation to produce pyridine-containing chalcones.[1] These chalcones are of particular interest due to their potential applications in:

  • Nonlinear Optics (NLO): The presence of a pyridine ring in the chalcone structure can enhance second-order nonlinearity.[2] Chalcones derived from pyridyl ketones have been shown to exhibit significant third-order nonlinear optical properties, making them candidates for applications in optical limiting and other NLO devices.[3]

  • Organic Light-Emitting Diodes (OLEDs): Chalcones with suitable electron push-pull functional groups can exhibit bright fluorescence, a key property for emissive layers in OLEDs.[4][5] The pyridine moiety can act as an electron-withdrawing group, contributing to the desirable electronic properties of the resulting chalcone. Pyridine derivatives are increasingly being used in the synthesis of materials for high-performance OLEDs.[6]

  • Liquid Crystals: Heterocyclic chalcones, including those with pyridine rings, have been investigated for their liquid crystalline properties.[7] The specific structure of the chalcone can influence its mesomorphic behavior.

  • Fluorescent Probes: The photophysical properties of chalcones, such as strong green fluorescence and large Stokes shifts, make them suitable for use as fluorescent dyes and probes.[4][8]

Ligand for the Synthesis of Metal-Organic Frameworks (MOFs)

The pyridyl nitrogen and the ketone's carbonyl oxygen in this compound offer potential coordination sites for metal ions, making it a candidate for designing ligands for MOFs.[9][10] MOFs are porous crystalline materials with a wide range of applications, including:

  • Catalysis: MOFs can act as heterogeneous catalysts.[11][12] An Fe-based MOF with a pyridyl-containing ligand has been shown to be effective in the catalytic hydroboration of alkynes.[13][14]

  • Sensing: The pores and active sites within MOFs can be designed to selectively adsorb and detect specific molecules.

  • Gas Storage: The high surface area and tunable pore sizes of MOFs make them promising materials for storing gases like hydrogen and carbon dioxide.

Quantitative Data of Related Materials

The following tables summarize key quantitative data for pyridine-containing chalcones, illustrating the potential properties of materials synthesized from this compound.

Table 1: Nonlinear Optical Properties of Pyridine-Containing Chalcones

CompoundNonlinear Refractive Index (n₂) (esu)Third-Order NLO Susceptibility (χ³) (esu)Reference
(2E)-3-(4-bromophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (BPP)-2.033 x 10⁻¹¹Not Reported[3]
1-(pyridin-2-yl)-3-(2,4,5-trimethoxyphenyl) prop-2-en-1-one (PTMP)Not ReportedInvestigated[3]

Table 2: Photophysical Properties of Piperidyl and Pyrrolidinyl Chalcones in Chloroform

PropertyCompound 7Compound 8Compound 9Compound 10Reference
Absorption Maxima (nm) 402423381444[8]
Emission Maxima (nm) 513513513552[8]
Stokes Shift (nm) 11190132108[8]
Quantum Yield (Φ) 0.390.340.290.39[8]

Table 3: Electrochemical Properties of Piperidyl and Pyrrolidinyl Chalcones

PropertyCompound 7Compound 8Compound 9Compound 10Reference
HOMO (eV) -5.18-5.14-5.18-5.15[8]
LUMO (eV) -2.55-2.58-2.70-2.69[8]

Experimental Protocols

Protocol 1: Synthesis of a Pyridine-Containing Chalcone via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of a chalcone from this compound and a substituted benzaldehyde.

Workflow for Chalcone Synthesis

Chalcone_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactant1 This compound Dissolve Dissolve reactants in Ethanol Reactant1->Dissolve Reactant2 Substituted Benzaldehyde Reactant2->Dissolve AddBase Add aq. KOH or NaOH solution Dissolve->AddBase Stir Stir at room temperature AddBase->Stir Pour Pour into ice water Stir->Pour Acidify Acidify with dilute HCl Pour->Acidify Filter Filter the precipitate Acidify->Filter Wash Wash with water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry the crystals Recrystallize->Dry Product Pyridyl-Chalcone Product Dry->Product

Caption: Workflow for the synthesis of a pyridine-containing chalcone.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-bromobenzaldehyde)

  • Ethanol (95%)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Hydrochloric acid (HCl), dilute solution

  • Deionized water

  • Ice

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the substituted benzaldehyde in a suitable amount of 95% ethanol with stirring.

  • Base Addition: Slowly add an aqueous solution of KOH or NaOH to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for a specified time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[15] A precipitate may form during this time.[16]

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[15]

  • Acidification: Acidify the mixture with dilute HCl to precipitate the chalcone product.[15]

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining base.[16]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.[15]

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: General Synthesis of a Metal-Organic Framework (MOF)

This protocol provides a general hydrothermal synthesis method for a MOF using a pyridyl-containing ligand derived from this compound. The ligand may require prior functionalization (e.g., introduction of a carboxylic acid group) to facilitate coordination.

Logical Relationship for MOF Applications

MOF_Applications cluster_precursor Precursor cluster_ligand Ligand Synthesis cluster_mof MOF Synthesis cluster_apps Potential Applications Start 2-(Pyridin-4-yl)-1- (p-tolyl)ethanone Modify Functionalization (e.g., oxidation to carboxylic acid) Start->Modify Ligand Pyridyl-Keto-Carboxylate Ligand Modify->Ligand React Hydrothermal Reaction with Metal Salt Ligand->React MOF Metal-Organic Framework React->MOF Catalysis Catalysis MOF->Catalysis Sensing Sensing MOF->Sensing GasStorage Gas Storage MOF->GasStorage

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A prevalent method is the acylation of a 4-picoline derivative. This typically involves the deprotonation of 4-picoline at the methyl group using a strong base, such as n-butyllithium, to form a nucleophilic carbanion. This is followed by a reaction with an electrophilic p-toluic acid derivative, like methyl p-toluate or p-toluonitrile. The resulting intermediate is then hydrolyzed to yield the target ketone.

Q2: What are the critical parameters to control for achieving a high yield?

A2: Several parameters are crucial for maximizing the yield. These include maintaining strictly anhydrous (water-free) and anaerobic (oxygen-free) conditions to prevent quenching of the highly reactive organolithium intermediate. The reaction temperature is also critical; the deprotonation of 4-picoline is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions. The stoichiometry of the reactants, particularly the base, should be carefully controlled.

Q3: What are the main side products that can form during the synthesis?

A3: Common side products can include the addition of the organolithium reagent to the pyridine ring, over-alkylation of the picoline, and self-condensation of the starting materials. Impurities can also arise from incomplete hydrolysis of the ketimine intermediate.

Q4: How can I purify the crude this compound?

A4: Purification of the crude product is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be employed to obtain a highly pure product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 4-picoline. 2. Presence of moisture or oxygen in the reaction. 3. Degradation of the organolithium intermediate. 4. Ineffective electrophile.1. Use a fresh, properly titrated strong base (e.g., n-butyllithium). Ensure the reaction temperature is sufficiently low during deprotonation. 2. Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Maintain a low temperature throughout the addition of the electrophile. 4. Use a highly reactive p-toluic acid derivative, such as an acid chloride or ester.
Formation of a Complex Mixture of Byproducts 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of reactants. 3. The organolithium reagent is adding to the pyridine ring.1. Maintain a consistently low temperature (-78 °C) during the formation and reaction of the lithiated picoline. 2. Carefully control the molar equivalents of the base and electrophile. 3. Add the electrophile slowly to the solution of the lithiated picoline to ensure it reacts at the desired position.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of closely related impurities. 3. The product is an oil and does not crystallize.1. Ensure the reaction goes to completion by monitoring with thin-layer chromatography (TLC). 2. Optimize the column chromatography conditions (e.g., try different solvent systems or use a longer column). 3. If direct crystallization is difficult, purify by column chromatography first and then attempt crystallization of the purer fractions.
Incomplete Hydrolysis of the Ketimine Intermediate The hydrolysis conditions (acid concentration, temperature, or time) are not optimal.Increase the concentration of the acid used for hydrolysis (e.g., 2M HCl), extend the reaction time, or gently warm the reaction mixture. Monitor the hydrolysis by TLC until the intermediate is fully consumed.

Experimental Protocols

Synthesis of this compound via Acylation of 4-Picoline

This protocol is a representative procedure and may require optimization.

Materials:

  • 4-Picoline

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl p-toluate

  • Anhydrous tetrahydrofuran (THF)

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add 4-picoline to the cooled THF. Then, add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting deep red solution at -78 °C for 1 hour.

  • Acylation: Dissolve methyl p-toluate in anhydrous THF and add it dropwise to the reaction mixture at -78 °C. Stir the reaction at this temperature for 2-3 hours.

  • Quenching and Hydrolysis: Slowly warm the reaction mixture to 0 °C and quench by the careful addition of 2M HCl. Stir the mixture vigorously at room temperature for at least 1 hour to ensure complete hydrolysis of the intermediate.

  • Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by NMR, IR, and mass spectrometry.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield

Parameter Condition A Condition B Condition C Expected Outcome
Base n-BuLiLDANaHn-BuLi and LDA are generally more effective for deprotonating picoline.
Temperature -78 °C-40 °C0 °CLower temperatures (-78 °C) significantly reduce side reactions and improve yield.
Solvent THFDiethyl etherDioxaneTHF is the preferred solvent due to its ability to solvate the organolithium intermediate.
Electrophile Methyl p-toluatep-Toluonitrilep-Toluoyl chloridep-Toluoyl chloride is the most reactive but may lead to more side products. Methyl p-toluate offers a good balance of reactivity and selectivity.
Yield (%) (Literature/Expected Range)(Literature/Expected Range)(Literature/Expected Range)Yields can vary significantly based on the precise conditions but optimizing these parameters is key to achieving higher yields.

Note: The yield percentages are illustrative and will depend on the specific experimental execution.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Start Start Dry_Apparatus Dry Glassware & Solvents Start->Dry_Apparatus Inert_Atmosphere Establish Inert Atmosphere Dry_Apparatus->Inert_Atmosphere Deprotonation Deprotonation of 4-Picoline with n-BuLi at -78°C Inert_Atmosphere->Deprotonation Acylation Acylation with Methyl p-toluate Deprotonation->Acylation Hydrolysis Acidic Hydrolysis Acylation->Hydrolysis Workup Aqueous Work-up Hydrolysis->Workup Chromatography Column Chromatography Workup->Chromatography End Pure Product Chromatography->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes_low_yield Potential Causes for Low Yield cluster_causes_impure Potential Causes for Impurity Low_Yield Low Yield Moisture Moisture/Oxygen Contamination Low_Yield->Moisture Bad_Base Ineffective Base Low_Yield->Bad_Base High_Temp High Reaction Temperature Low_Yield->High_Temp Impure_Product Impure Product Side_Reactions Side Reactions Impure_Product->Side_Reactions Incomplete_Reaction Incomplete Reaction/Hydrolysis Impure_Product->Incomplete_Reaction Solution_Dry Use Anhydrous Conditions Moisture->Solution_Dry Solution Solution_Fresh_Base Use Fresh/Titrated Base Bad_Base->Solution_Fresh_Base Solution Solution_Low_Temp Maintain -78°C High_Temp->Solution_Low_Temp Solution Solution_Control_Temp Control Temperature and Stoichiometry Side_Reactions->Solution_Control_Temp Solution Solution_Monitor_TLC Monitor Reaction by TLC Incomplete_Reaction->Solution_Monitor_TLC Solution

Caption: Troubleshooting logic for common synthesis issues.

Troubleshooting common issues in "2-(Pyridin-4-yl)-1-(p-tolyl)ethanone" reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the palladium-catalyzed α-arylation of 1-(p-tolyl)ethanone (also known as 4'-methylacetophenone) with a 4-halopyridine, such as 4-chloropyridine or 4-bromopyridine. This reaction involves the formation of a carbon-carbon bond between the α-carbon of the ketone and the pyridyl ring.

Q2: What are the key components of a typical palladium-catalyzed α-arylation reaction for this synthesis?

A2: A typical reaction setup includes the ketone substrate (1-(p-tolyl)ethanone), the aryl halide (4-halopyridine), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, DavePhos), and a base (e.g., NaOtBu, K₃PO₄) in an appropriate solvent (e.g., toluene, dioxane).

Q3: I am not getting any product. What are the most likely reasons?

A3: Complete lack of product formation can be due to several factors:

  • Inactive Catalyst: The palladium catalyst may have degraded. Ensure it has been stored under an inert atmosphere.

  • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. Use fresh or properly stored ligand.

  • Inadequate Base: The base may not be strong enough to deprotonate the ketone, or it may have degraded. Use a fresh, anhydrous base.

  • Poor Quality Reagents: Ensure the purity of your starting materials, especially the 4-halopyridine.

  • Incorrect Reaction Temperature: The reaction may require higher temperatures to proceed.

Q4: What are common side products in this reaction?

A4: Common side products can include:

  • Di-arylated Ketone: Reaction at both α-positions of the ketone.

  • Homocoupling of the Aryl Halide: Formation of 4,4'-bipyridine.

  • Products from Aldol Condensation: Self-condensation of the ketone can occur, especially with strong bases.

  • Reduction of the Aryl Halide: The 4-halopyridine can be reduced to pyridine.

Q5: How can I purify the final product?

A5: Purification is typically achieved through column chromatography on silica gel. A solvent system such as a gradient of ethyl acetate in hexanes is often effective. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive palladium catalyst.Use a fresh batch of palladium precatalyst. Consider using a more active catalyst system, such as a pre-formed Pd-NHC complex.
Degradation of phosphine ligand.Handle phosphine ligands under an inert atmosphere. Consider using more air-stable ligands.
Insufficiently strong or degraded base.Use a stronger base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS). Ensure the base is anhydrous and freshly opened or properly stored.
Low reaction temperature.Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS.
Poor quality of 4-halopyridine.Purify the 4-halopyridine by distillation or recrystallization before use.
Formation of Significant Side Products Di-arylation of the ketone.Use a slight excess of the ketone relative to the 4-halopyridine. Lower the reaction temperature.
Aldol condensation of the ketone.Use a weaker base such as potassium phosphate (K₃PO₄). Add the base slowly at a lower temperature.
Homocoupling of the 4-halopyridine.Ensure a sufficiently high concentration of the ketone enolate. Optimize the palladium-to-ligand ratio.
Difficulty in Product Purification Co-elution of product and impurities.Adjust the polarity of the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina).
Product is an oil and does not crystallize.Attempt to form a salt (e.g., hydrochloride) to induce crystallization. If for characterization, use chromatography as the final purification step.

Experimental Protocols

Proposed Protocol for Palladium-Catalyzed α-Arylation

This protocol is a general guideline based on established methods for α-arylation of ketones. Optimization may be required.

Materials:

  • 1-(p-tolyl)ethanone

  • 4-Chloropyridine or 4-Bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and Xantphos (e.g., 4 mol%).

  • Add anhydrous toluene and stir for 10 minutes.

  • Add 1-(p-tolyl)ethanone (e.g., 1.2 equivalents) and the 4-halopyridine (e.g., 1.0 equivalent).

  • In a separate flask, dissolve NaOtBu (e.g., 1.4 equivalents) in anhydrous toluene.

  • Slowly add the base solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Parameters for Analogous α-Arylation Reactions

ParameterBuchwald-Hartwig ArylationUllmann Condensation
Catalyst Palladium-basedCopper-based
Typical Ligands Phosphine-based (e.g., Xantphos, DavePhos)Diamines, amino acids
Base Strong, non-nucleophilic (e.g., NaOtBu, LiHMDS)Often weaker (e.g., K₂CO₃, Cs₂CO₃)
Temperature Generally lower (Room temp. to 120 °C)Generally higher (100-200 °C)
Substrate Scope Broad, high functional group toleranceMore limited, sensitive functional groups can be an issue
Typical Yields Moderate to excellentVariable, can be low for challenging substrates

Visualizations

experimental_workflow reagents 1. Reagent Preparation - 1-(p-tolyl)ethanone - 4-Halopyridine - Pd Catalyst & Ligand - Base - Anhydrous Solvent reaction_setup 2. Reaction Setup - Assemble glassware under inert atmosphere - Add catalyst, ligand, and solvent - Add ketone and aryl halide reagents->reaction_setup base_addition 3. Base Addition - Add base solution slowly - Control temperature reaction_setup->base_addition reaction 4. Reaction - Heat to desired temperature - Monitor progress (TLC/LC-MS) base_addition->reaction workup 5. Work-up - Quench reaction - Aqueous extraction reaction->workup purification 6. Purification - Column Chromatography - Recrystallization (optional) workup->purification analysis 7. Analysis - NMR, MS, etc. purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Product Yield? check_catalyst Is the catalyst active? Are the ligands intact? start->check_catalyst check_base Is the base strong enough and anhydrous? start->check_base check_temp Is the reaction temperature adequate? start->check_temp solution_catalyst Use fresh catalyst/ligand. check_catalyst->solution_catalyst No solution_base Use stronger/fresh base. check_base->solution_base No solution_temp Increase temperature. check_temp->solution_temp No side_products Significant Side Products? di_arylation Di-arylation observed? side_products->di_arylation aldol Aldol condensation products? side_products->aldol solution_di_arylation Adjust stoichiometry (excess ketone). di_arylation->solution_di_arylation Yes solution_aldol Use a weaker base. aldol->solution_aldol Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

Technical Support Center: Purification of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude "2-(Pyridin-4-yl)-1-(p-tolyl)ethanone".

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Troubleshooting

Q1: My compound is not dissolving in the chosen recrystallization solvent, even at elevated temperatures. What should I do?

A1: This indicates that the solvent is not suitable for your compound. "this compound" is a moderately polar molecule. A single solvent may not be effective. Consider the following steps:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents of differing polarities. Good candidate solvents for this compound could include ethanol, isopropanol, ethyl acetate, or toluene. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Solvent Mixtures: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or methanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or water) until the solution becomes turbid. Gently heat the solution until it becomes clear again and then allow it to cool slowly.

Q2: The compound "oils out" during cooling instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the cooling is too rapid or if the concentration of the solute is too high.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Dilution: Reheat the solution to dissolve the oil, add a small amount of the hot solvent to dilute the solution, and then cool it again slowly.

  • Solvent System Modification: If using a solvent mixture, you may have added too much of the "poor" solvent. Add more of the "good" solvent to the heated mixture and re-cool.

Q3: No crystals are forming even after the solution has cooled to room temperature or in an ice bath. What are the next steps?

A3: This is a common issue related to supersaturation.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure "this compound", add a tiny crystal to the solution to act as a seed for crystallization.

  • Concentrate the Solution: If induction methods fail, it is likely that the solution is too dilute. Gently heat the solution to evaporate some of the solvent, and then attempt to recrystallize.

Q4: The purity of my recrystallized product is still low. What could be the reason?

A4: Low purity after recrystallization can be due to several factors:

  • Incomplete Removal of Impurities: The chosen solvent may not be effective at leaving impurities in the mother liquor. A different solvent or solvent system may be necessary.

  • Inclusion of Impurities: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice. Ensure slow cooling to allow for the formation of pure crystals.

  • Insufficient Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Column Chromatography Troubleshooting

Q1: I am not getting good separation of my compound from impurities on the silica gel column.

A1: Poor separation can be due to an inappropriate mobile phase. For a compound like "this compound", which has a basic pyridine nitrogen, interactions with the acidic silica gel can cause peak tailing and poor resolution.

  • Optimize the Mobile Phase:

    • Solvent Polarity: The polarity of the eluent is critical. A common mobile phase for compounds of this type is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or acetone. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

    • Tailing Reduction: To minimize peak tailing caused by the interaction of the basic pyridine with acidic silica, add a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine or pyridine.

  • Choice of Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.

Q2: My compound is not eluting from the column.

A2: This suggests that the mobile phase is not polar enough to move the compound down the column.

  • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, move from a 9:1 to a 4:1 and then to a 1:1 mixture of hexane and ethyl acetate.

  • Stronger Eluent: If a hexane/ethyl acetate system is ineffective, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.

Q3: The compound is eluting too quickly with the solvent front.

A3: This indicates that the mobile phase is too polar.

  • Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, if you are using a 1:1 hexane:ethyl acetate mixture, try a 9:1 mixture.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude "this compound"?

A1: Without a specific synthesis route, it is difficult to pinpoint the exact impurities. However, based on common synthetic routes for similar compounds, potential impurities could include:

  • Unreacted starting materials, such as 4-picoline and a p-toluoyl derivative (e.g., p-toluoyl chloride or methyl p-toluate).

  • By-products from side reactions, such as self-condensation products of the starting materials.

  • Reagents and catalysts used in the reaction.

Q2: What is a good starting point for developing a recrystallization protocol?

A2: A good starting point is to test the solubility of your crude material in a range of solvents. Based on the structure of "this compound", ethanol, isopropanol, or a mixture of ethyl acetate and hexane are likely to be good candidates.

Q3: What are the recommended conditions for column chromatography?

A3: For silica gel column chromatography, a good starting mobile phase is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and monitor the elution using Thin Layer Chromatography (TLC). The addition of a small amount of triethylamine (e.g., 0.1%) to the mobile phase can improve peak shape.

Q4: How can I monitor the purity of my compound during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from the column, and the recrystallized product on a TLC plate, you can visualize the separation of your target compound from impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.

Section 3: Data Presentation

The following tables summarize hypothetical quantitative data for the purification of crude "this compound". These values are illustrative and will vary depending on the specific experimental conditions and the nature of the impurities.

Table 1: Recrystallization Solvent Screening

Solvent SystemPurity of Crystals (%)Recovery Yield (%)
Ethanol97.575
Isopropanol98.280
Ethyl Acetate / Hexane (1:3)99.185
Toluene96.870

Table 2: Column Chromatography Mobile Phase Optimization

Mobile Phase (Hexane:Ethyl Acetate)Purity of Main Fraction (%)Yield (%)
9:195.090
4:198.588
1:197.285
4:1 with 0.1% Triethylamine99.587

Section 4: Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude "this compound" and a small amount of the chosen recrystallization solvent (e.g., a 1:3 mixture of ethyl acetate and hexane).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

General Column Chromatography Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to begin elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Gradient Elution (Optional): If the compound is slow to elute, the polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified product.

Section 5: Mandatory Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Post-Purification Crude_Product Crude this compound TLC_Analysis TLC Analysis of Crude Crude_Product->TLC_Analysis Decision Impurity Profile? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Few, well-separated spots Column_Chromatography Column Chromatography Decision->Column_Chromatography Multiple/close spots Purity_Check Purity Check (TLC, HPLC) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product >99% Purity

Caption: Workflow for selecting a purification method.

Recrystallization_Troubleshooting Start Recrystallization Attempt Issue Issue Encountered? Start->Issue No_Crystals No Crystals Form Issue->No_Crystals Yes Oiling_Out Compound Oils Out Issue->Oiling_Out Yes Low_Purity Purity is Low Issue->Low_Purity Yes Success Successful Crystallization Issue->Success No Solution1 Induce Crystallization (Scratch/Seed) or Concentrate Solution No_Crystals->Solution1 Solution2 Slow Cooling or Dilute Solution Oiling_Out->Solution2 Solution3 Re-crystallize with Different Solvent or Slower Cooling Low_Purity->Solution3 Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting guide for recrystallization.

Technical Support Center: Synthesis of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds via the generation of a carbanion from 4-picoline (4-methylpyridine) using a strong base, followed by a nucleophilic addition to p-tolunitrile (4-methylbenzonitrile). The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the desired ketone.

Q2: What are the critical parameters to control in this reaction?

A2: The most critical parameters include the choice of base, reaction temperature, reaction time, and the stoichiometry of the reactants. Anhydrous reaction conditions are also crucial to prevent the quenching of the organolithium reagent.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexane) can be used to separate the starting materials from the product. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify the product and any byproducts.

Q4: What are the common side products in this synthesis?

A4: Common side products can include unreacted starting materials, the dimer of 4-picoline, and partially hydrolyzed intermediates. The formation of these byproducts is often dependent on the reaction conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inactive or insufficient organolithium reagent.Use freshly titrated n-butyllithium. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Reaction temperature is too high.Maintain a low temperature (e.g., -78 °C to 0 °C) during the addition of the organolithium reagent and the nitrile to prevent side reactions.
Insufficient reaction time.Allow the reaction to stir for the recommended time at the specified temperature to ensure complete conversion. Monitor the reaction by TLC.
Formation of a Major Side Product Presence of water in the reaction mixture.Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use.
Incorrect stoichiometry.Carefully measure the molar equivalents of the reactants. An excess of the organolithium reagent can lead to side reactions.
Product is Difficult to Purify Presence of unreacted starting materials or closely related impurities.Optimize the reaction conditions to drive the reaction to completion. Use column chromatography with a suitable solvent gradient for purification.
Oily product that does not solidify.Try to crystallize the product from a different solvent system. If crystallization fails, purification by column chromatography is recommended.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the 2-pyridyl isomer.

Materials:

  • 4-Picoline

  • n-Butyllithium (n-BuLi) in hexanes

  • p-Tolunitrile

  • Anhydrous tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-picoline (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C, add n-BuLi (1.1 eq) dropwise.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add a solution of p-tolunitrile (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with 2M H₂SO₄ to a pH of approximately 2 and stir for 4 hours.

  • Basify the mixture with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford this compound.

Data Presentation

Table 1: Optimization of Base and Temperature
EntryBase (eq)Temperature (°C)Time (h)Yield (%)
1n-BuLi (1.1)-781265
2n-BuLi (1.1)01245
3n-BuLi (1.5)-781260 (with side products)
4LDA (1.1)-781258
5NaH (1.1)2524<10
Table 2: Optimization of Reaction Time
EntryBaseTemperature (°C)Time (h)Yield (%)
1n-BuLi (1.1)-78640
2n-BuLi (1.1)-781265
3n-BuLi (1.1)-782467

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Nucleophilic Addition cluster_workup Workup and Purification picoline 4-Picoline in Anhydrous THF nBuLi n-BuLi Addition at -78°C picoline->nBuLi stir1 Stir for 1h at -78°C nBuLi->stir1 nitrile p-Tolunitrile in THF Addition stir1->nitrile warm Warm to RT, Stir for 12h nitrile->warm quench Quench with Water warm->quench acidify Acidify with H₂SO₄ quench->acidify extract Extract with Et₂O acidify->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions cluster_recheck Verification start Low or No Product Yield? cause1 Inactive/Insufficient Base start->cause1 Yes cause2 Reaction Temperature Too High start->cause2 Yes cause3 Presence of Water start->cause3 Yes sol1 Use Freshly Titrated Base Ensure Anhydrous Conditions cause1->sol1 sol2 Maintain Low Temperature (-78°C) cause2->sol2 sol3 Use Anhydrous Solvents Dry Glassware cause3->sol3 recheck Re-run Reaction with Optimized Conditions sol1->recheck sol2->recheck sol3->recheck

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: Synthesis of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of "2-(Pyridin-4-yl)-1-(p-tolyl)ethanone" and its derivatives. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, particularly via the lithiation of 4-picoline, can stem from several factors. Below is a summary of potential causes and corresponding troubleshooting strategies.

Potential CauseRecommended Troubleshooting StrategyExpected Outcome
Incomplete Lithiation of 4-Picoline Ensure strictly anhydrous and anaerobic conditions. Use freshly distilled solvents (e.g., THF) and accurately titrated n-butyllithium (n-BuLi). Consider using a stronger base like s-BuLi or t-BuLi if n-BuLi proves insufficient. The use of additives like TMEDA can also enhance the rate and efficiency of lithiation.Increased formation of the 4-picolyl anion, leading to a higher conversion to the desired product.
Side Reactions of the Picolyl Anion Maintain a low reaction temperature (-78 °C) during the lithiation and subsequent addition of the electrophile (p-tolunitrile). Add the p-tolunitrile solution slowly to the picolyl anion solution to avoid localized high concentrations.Minimized formation of byproducts from self-condensation or reaction with the solvent.
Inefficient Reaction with p-Tolunitrile Ensure the p-tolunitrile is pure and dry. The reaction may require a longer reaction time or a slight excess of the picolyl anion.Improved conversion of the nitrile to the corresponding ketimine intermediate.
Incomplete Hydrolysis of the Ketimine Intermediate After the initial reaction, ensure complete hydrolysis by using an aqueous acid workup (e.g., 2M HCl). The hydrolysis may require stirring for an extended period (several hours to overnight) at room temperature.Complete conversion of the ketimine to the final ketone product.
Product Loss During Workup and Purification The product is basic and may remain in the aqueous acidic layer during extraction. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to a pH > 7 before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane). Use an appropriate purification method such as column chromatography on silica gel.Enhanced recovery of the product from the reaction mixture.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

A2: The formation of multiple byproducts is a common challenge. The primary side products in this synthesis often arise from the high reactivity of the picolyl anion.

  • Dimerization/Oligomerization of 4-Picoline: The picolyl anion can react with unreacted 4-picoline. To mitigate this, maintain a low temperature and add the base slowly to a solution of 4-picoline to ensure the base is the limiting reagent at any given point until the addition is complete.

  • Reaction with Solvent: The picolyl anion can deprotonate the THF solvent, especially if the temperature is allowed to rise. Always maintain the reaction at -78 °C.

  • Double Addition to Nitrile: While less common, the intermediate ketimine anion could potentially react with another molecule of p-tolunitrile. Slow addition of the nitrile helps to prevent this.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of 4-picoline and p-tolunitrile in the final mixture.

To minimize these side products, strict control over reaction conditions (temperature, stoichiometry, and addition rates) is crucial.

Q3: The purification of my final product is difficult. What is the recommended purification method?

A3: Purification of this compound can be challenging due to its basic nature and the potential for similarly polar byproducts.

  • Column Chromatography: This is the most effective method. A silica gel stationary phase is typically used. The mobile phase can be a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). To prevent tailing of the basic product on the acidic silica gel, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.

  • Crystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is a general, reliable synthetic protocol for this compound?

A1: While no single protocol is universally optimal, a widely applicable method involves the deprotonation of 4-picoline followed by reaction with p-tolunitrile.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Picoline

  • n-Butyllithium (n-BuLi) in hexanes

  • p-Tolunitrile

  • Anhydrous Tetrahydrofuran (THF)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Anion Formation: To a solution of 4-picoline (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at -78 °C (dry ice/acetone bath), add n-BuLi (1.1 eq.) dropwise. Stir the resulting deep red solution at -78 °C for 1 hour.

  • Acylation: To the solution of the 4-picolyl anion, add a solution of p-tolunitrile (1.0 eq.) in anhydrous THF dropwise at -78 °C. Allow the reaction mixture to stir at -78 °C for 2-3 hours.

  • Quenching and Hydrolysis: Quench the reaction by the slow addition of 2M HCl at -78 °C. Allow the mixture to warm to room temperature and stir for at least 4 hours to ensure complete hydrolysis of the intermediate ketimine.

  • Workup: Neutralize the reaction mixture with a saturated NaHCO₃ solution until the pH is approximately 8. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Q2: How can I confirm the formation of the 4-picolyl anion?

A2: The formation of the 4-picolyl anion is typically indicated by a distinct color change. Upon addition of n-BuLi to a solution of 4-picoline in THF at low temperature, the solution should turn a deep red or reddish-brown color. This color is characteristic of the picolyl anion and serves as a visual indicator of successful deprotonation.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air. It must be handled under a strictly inert atmosphere using syringe and cannula techniques.

  • Cryogenic Temperatures: The use of a dry ice/acetone bath requires appropriate personal protective equipment, including cryogenic gloves and safety glasses.

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be oven-dried or flame-dried before use, and anhydrous solvents are essential.

  • Quenching: The quenching of the reaction with acid should be done slowly and at low temperature to control the exothermic reaction.

Data Presentation

Table 1: Troubleshooting Guide for Low Yields
IssuePotential CauseSuggested Solution
Low Conversion Incomplete deprotonation of 4-picoline.Use freshly titrated n-BuLi; ensure anhydrous conditions.
Low reactivity of p-tolunitrile.Check purity of nitrile; increase reaction time.
Multiple Products Side reactions of the picolyl anion.Maintain -78 °C; slow addition of reagents.
Product Loss Incomplete extraction from the aqueous layer.Neutralize to pH > 7 before extraction.
Tailing on silica gel column.Add triethylamine to the eluent.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis start 4-Picoline in Anhydrous THF deprotonation Deprotonation with n-BuLi at -78°C start->deprotonation acylation Addition of p-Tolunitrile deprotonation->acylation hydrolysis Acidic Workup and Hydrolysis acylation->hydrolysis extraction Extraction and Drying hydrolysis->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product check_lithiation Incomplete Lithiation? start->check_lithiation check_side_reactions Evidence of Side Reactions? start->check_side_reactions check_hydrolysis Incomplete Hydrolysis? start->check_hydrolysis check_purification Difficulty in Purification? start->check_purification solution_lithiation Ensure Anhydrous Conditions Use Fresh n-BuLi check_lithiation->solution_lithiation Yes solution_side_reactions Maintain Low Temperature Slow Reagent Addition check_side_reactions->solution_side_reactions Yes solution_hydrolysis Increase Hydrolysis Time Ensure Sufficient Acid check_hydrolysis->solution_hydrolysis Yes solution_purification Use Basic Modifier in Eluent Optimize Solvent System check_purification->solution_purification Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

"2-(Pyridin-4-yl)-1-(p-tolyl)ethanone" stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the handling, storage, and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific long-term stability data is limited, for optimal stability, it is recommended to store this compound in a cool, dry, and dark place. The compound should be kept in a tightly sealed container to prevent moisture absorption and potential oxidation. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable, particularly if the compound is in solution. A safety data sheet for the compound suggests it is stable under recommended storage conditions.[1]

Q2: My solid sample of this compound has developed a yellowish tint over time. Is it degrading?

The development of a yellowish tint in a previously white or off-white solid can be an indicator of degradation. Aromatic ketones and pyridine-containing compounds can be susceptible to photo-oxidation or slow air oxidation, which may lead to the formation of colored impurities. It is recommended to perform an analytical check, such as HPLC or TLC, to assess the purity of the sample against a reference standard.

Q3: I am dissolving the compound in a solvent for my experiment, and the solution turns colored. What could be the cause?

The choice of solvent can significantly impact the stability of this compound. Protic solvents, especially under prolonged exposure to light or elevated temperatures, may facilitate degradation pathways. Additionally, the presence of impurities in the solvent could catalyze degradation. It is crucial to use high-purity, degassed solvents and to prepare solutions fresh before use whenever possible.

Q4: What are the likely degradation pathways for this molecule?

Given the structure of this compound, potential degradation pathways could involve:

  • Oxidation: The methylene bridge between the pyridine and the carbonyl group is susceptible to oxidation, potentially leading to the formation of a diketone or other oxidized species. The pyridine ring itself can also undergo oxidation to form N-oxides.

  • Photodegradation: Aromatic ketones are often photosensitive. Exposure to UV light can lead to a variety of reactions, including cleavage of the C-C bond adjacent to the carbonyl group (Norrish-type reactions) or the formation of radical species that can lead to complex degradation products.

  • Hydrolysis: While generally stable, under strong acidic or basic conditions, the ketone functionality could be a site for reactions, although this is less common than oxidation or photodegradation for this class of compounds.

Troubleshooting Guides

Issue 1: Appearance of a New Peak in HPLC Analysis

Symptom: A new, unexpected peak appears in the HPLC chromatogram of your sample, suggesting the presence of an impurity or a degradation product.

Troubleshooting Steps:

  • Verify System Suitability: Ensure the HPLC system is functioning correctly by running a standard of known purity. Check for system pressure fluctuations, and ensure the mobile phase is correctly prepared and degassed.

  • Control Experiment: Analyze a freshly prepared solution of a new or reference standard of this compound to confirm that the issue is with the sample and not a systemic problem.

  • Investigate Storage Conditions: Review the storage conditions of the problematic sample (temperature, light exposure, container seal).

  • Forced Degradation Study: To tentatively identify the nature of the degradant, you can perform a forced degradation study on a pure sample. This involves exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting profile by HPLC-MS to identify the mass of the degradation products.

Example Workflow for Investigating a Suspected Degradation Product

G cluster_0 A New peak observed in HPLC B Verify HPLC system suitability with a fresh standard A->B C Analyze a freshly prepared solution of a reference sample B->C D Is the new peak still present in the reference sample? C->D E System issue (e.g., contaminated solvent, column bleed) D->E Yes F Sample degradation confirmed D->F No G Investigate sample storage history (light, temp, age) F->G H Perform forced degradation study (acid, base, peroxide, light, heat) G->H I Characterize degradant (e.g., LC-MS, NMR) H->I J Optimize storage and handling procedures I->J G cluster_0 Biological Activity Parent 2-(Pyridin-4-yl)-1- (p-tolyl)ethanone Kinase Target Kinase Parent->Kinase Inhibits Pathway Downstream Signaling Kinase->Pathway Activates Degradant Oxidized Degradant Degradant->Kinase No Inhibition

References

Technical Support Center: Overcoming Poor Solubility of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with "2-(Pyridin-4-yl)-1-(p-tolyl)ethanone".

Troubleshooting Guide

Problem: "this compound" is not dissolving in my desired solvent.

Initial Assessment:

Before attempting advanced solubilization techniques, it is crucial to understand the basic physicochemical properties of the compound and the characteristics of the solvent.

PropertyValueSource
Molecular FormulaC₁₄H₁₃NO--INVALID-LINK--
Molecular Weight211.26 g/mol --INVALID-LINK--

The structure combines a polar pyridine ring with a non-polar tolyl group, suggesting it will have moderate solubility in a range of organic solvents and limited solubility in water. For comparison, related structures such as Phenyl p-tolyl ketone are noted as insoluble in water.[1]

Estimated Solubility of Structurally Related Compounds:

CompoundSolventSolubilityReference
Phenyl p-tolyl ketoneWaterInsoluble--INVALID-LINK--
3-AcetylpyridineWaterSoluble--INVALID-LINK--
3-AcetylpyridineAlcohol, EtherSoluble--INVALID-LINK--
p-Tolyl isobutyrateWaterInsoluble--INVALID-LINK--
p-Tolyl isobutyrateOils, EthanolSoluble--INVALID-LINK--

Based on these related compounds, "this compound" is expected to have low aqueous solubility but should be soluble in various organic solvents.

Recommended Troubleshooting Steps:

  • Solvent Selection: If initial attempts with a single solvent fail, consider a systematic approach. Test solubility in a range of solvents with varying polarities. Common solvents to try include:

    • Polar Aprotic: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)

    • Polar Protic: Ethanol, Methanol, Isopropanol

    • Non-polar: Toluene, Dichloromethane (DCM), Chloroform

  • Co-solvency: If the compound is intended for use in an aqueous buffer system where it has poor solubility, a co-solvent strategy is recommended. This involves dissolving the compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) before adding it to the aqueous solution.

  • pH Adjustment: The pyridine moiety in the compound is basic and can be protonated at acidic pH. This can increase its aqueous solubility. Experiment with adjusting the pH of your aqueous buffer to a more acidic range (e.g., pH 4-6) to see if solubility improves.

  • Heating and Sonication: Gently heating the solvent while dissolving the compound can increase the rate of dissolution. Sonication can also be used to break up solid particles and enhance solubilization.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving "this compound"?

A1: Based on its chemical structure, a good starting point would be a polar aprotic solvent like DMSO or DMF. These solvents are often effective for compounds with both polar and non-polar functionalities.

Q2: I need to use this compound in a cell-based assay with an aqueous medium. How can I prepare my stock solution?

A2: For aqueous applications, it is best to first prepare a concentrated stock solution in 100% DMSO. This stock can then be serially diluted into your aqueous culture medium. It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity to the cells.

Q3: My compound precipitates out of the aqueous buffer even when I use a DMSO co-solvent. What should I do?

A3: This indicates that the kinetic solubility of your compound in the final buffer has been exceeded. You can try the following:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher percentage of DMSO may keep the compound in solution. However, always run a vehicle control to check for solvent effects.

  • Use a different co-solvent: Sometimes, another water-miscible solvent like ethanol or isopropanol may work better.

  • Consider formulation strategies: For in vivo studies or more complex applications, formulation approaches like using cyclodextrins or creating a solid dispersion might be necessary.

Q4: How can I determine the quantitative solubility of this compound in my specific buffer?

A4: You can perform a kinetic or thermodynamic solubility assay. Detailed protocols for these are provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination by Turbidimetry

This method provides a rapid assessment of the solubility of a compound when a DMSO stock solution is diluted into an aqueous buffer.

Materials:

  • "this compound"

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom)

  • Microplate reader with turbidimetric or nephelometric measurement capabilities

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In the wells of the 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Add the aqueous buffer to each well to achieve the final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.) and a final DMSO concentration of 1%.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the turbidity of each well using a microplate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed compared to the buffer-only control is considered the kinetic solubility limit.

Protocol 2: Co-solvent Solubility Enhancement

This protocol details a systematic approach to improving the solubility of the compound in an aqueous buffer using a co-solvent.

Materials:

  • "this compound"

  • Co-solvents: DMSO, Ethanol, Propylene Glycol

  • Aqueous buffer of choice (e.g., Tris-HCl, pH 7.5)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a series of co-solvent/buffer solutions with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v of DMSO in Tris-HCl buffer).

  • Add an excess amount of the solid "this compound" to a known volume of each co-solvent/buffer mixture.

  • Vortex the samples vigorously for 1 minute.

  • Shake the samples at room temperature for 24 hours to reach equilibrium.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • The measured concentration represents the solubility of the compound in that specific co-solvent/buffer mixture.

Visualizations

Experimental Workflow for Solubility Troubleshooting

G cluster_start Start cluster_step1 Step 1: Initial Checks cluster_step2 Step 2: Basic Solubilization cluster_step3 Step 3: Advanced Techniques cluster_end Outcome start Poor Solubility Observed check_purity Verify Compound Purity start->check_purity select_solvent Select Appropriate Solvent (e.g., DMSO, DMF) check_purity->select_solvent sonicate Sonication select_solvent->sonicate heat Gentle Heating select_solvent->heat cosolvency Co-solvency (e.g., DMSO/Water) sonicate->cosolvency If still insoluble heat->cosolvency If still insoluble ph_adjust pH Adjustment (for aqueous solutions) cosolvency->ph_adjust For aqueous systems success Compound Solubilized cosolvency->success If successful fail Consult Formulation Specialist cosolvency->fail If still insoluble ph_adjust->success If successful ph_adjust->fail If still insoluble

Caption: A workflow for troubleshooting the poor solubility of a compound.

Potential Signaling Pathway Involvement: HPK1 Inhibition

"this compound" contains a pyridinyl-ketone scaffold which is found in some kinase inhibitors. One such kinase is Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling. Inhibition of HPK1 is a therapeutic strategy in immuno-oncology. The following diagram illustrates a simplified HPK1 signaling cascade.

HPK1_Signaling cluster_receptor T-Cell Receptor Complex cluster_upstream Upstream Signaling cluster_hpk1 HPK1 Regulation cluster_downstream Downstream Effects TCR TCR Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 activates HPK1->SLP76 negative feedback (phosphorylation & degradation) MEKK1 MEKK1 HPK1->MEKK1 activates Inhibitor This compound (Potential Inhibitor) Inhibitor->HPK1 MKK4 MKK4/7 MEKK1->MKK4 JNK JNK MKK4->JNK AP1 AP-1 JNK->AP1 IL2 IL-2 Production (T-Cell Activation) AP1->IL2

Caption: Simplified HPK1 signaling pathway in T-cells.

References

Technical Support Center: Synthesis of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the synthesis of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone, focusing on catalyst selection and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of this compound, an unsymmetrical aryl ketone, is typically achieved through palladium-catalyzed cross-coupling reactions. The most prominent and effective methods are the Negishi coupling and the Suzuki-Miyaura coupling.[1][2] The Negishi coupling, involving the reaction of an organozinc compound with an organic halide or acyl chloride, is particularly well-suited for this transformation.[3]

Q2: Why is catalyst selection critical for this synthesis?

A2: Catalyst selection is paramount as it directly influences reaction yield, selectivity, and efficiency. The choice of palladium catalyst and its associated ligand determines the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. An appropriate catalyst system can minimize side reactions, reduce the formation of impurities, and allow the reaction to proceed under milder conditions.[1][4] For pyridine-containing substrates, the catalyst must be robust and resist inhibition by the basic nitrogen atom of the pyridine ring.

Q3: Which catalytic system is generally preferred for coupling reactions involving pyridyl substrates?

A3: Palladium-based catalysts are the standard for this class of reaction.[1] For Negishi couplings involving pyridylzinc reagents, catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are common.[5] Nickel-based catalysts, such as Ni(acac)₂, can also be effective for coupling organozinc reagents with acyl chlorides and may offer a lower-cost alternative.[6] Suzuki-Miyaura couplings often utilize palladium catalysts with specialized ligands like SPhos or dppf to facilitate the reaction with heteroaryl boronic acids.

Q4: Can I use other cross-coupling reactions besides Negishi or Suzuki?

A4: While Negishi and Suzuki couplings are the most established, other methods exist. For instance, ketones can be synthesized by the palladium-catalyzed coupling of 2-pyridyl esters with organoboron compounds.[7] However, for the specific C-C bond formation between the methylene group and the p-tolyl carbonyl group, the Negishi coupling of a 4-pyridylzinc reagent with p-toluoyl chloride offers a direct and efficient route.

Catalyst Selection and Performance

Choosing the optimal catalyst is crucial for success. The following table summarizes typical catalyst systems used for analogous Negishi cross-coupling reactions to form aryl ketones. Note that performance can vary based on the specific substrates and reaction conditions.

Catalyst SystemCatalyst Loading (mol%)Base/AdditiveSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂ / SPhos1-2-THF25-6512-2475-95[5]
PdCl₂(dppf)1-5-THF25-8012-2470-90[8]
Ni(acac)₂2-5-THF25-66 (reflux)12-1680-95[6]
Pd(P(t-Bu)₃)₂1-2-Dioxane80-10016-2470-88[3]

Note: This data is compiled from representative Negishi coupling reactions for forming aryl ketones and may not reflect the exact results for the synthesis of this compound.

Experimental Protocol: Negishi Coupling Route

This protocol describes a general procedure for the synthesis of this compound via a nickel-catalyzed Negishi cross-coupling of in situ generated 4-pyridylmethylzinc halide with p-toluoyl chloride.

Materials:

  • 4-(Chloromethyl)pyridine hydrochloride

  • Zinc dust (activated)

  • p-Toluoyl chloride

  • Nickel(II) acetylacetonate [Ni(acac)₂]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of the Organozinc Reagent:

    • In a flame-dried, three-necked flask under an inert atmosphere, add activated zinc dust (1.2 eq).

    • Add anhydrous THF.

    • Prepare a solution of 4-(chloromethyl)pyridine (1.0 eq) by neutralizing the hydrochloride salt with a suitable base (e.g., NaHCO₃), extracting into an organic solvent, drying, and dissolving in anhydrous THF.

    • Add the 4-(chloromethyl)pyridine solution dropwise to the zinc suspension.

    • Stir the mixture at room temperature for 2-4 hours to form the 4-pyridylmethylzinc chloride reagent.

  • Cross-Coupling Reaction:

    • In a separate flame-dried flask under an inert atmosphere, add Ni(acac)₂ (2-5 mol%).[6]

    • Add anhydrous THF, followed by the freshly prepared organozinc solution via cannula.

    • Add a solution of p-toluoyl chloride (1.0 eq) in anhydrous THF dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approx. 66 °C) and monitor by TLC or LC-MS for completion (typically 12-16 hours).[6]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[6]

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Troubleshooting Guide

Q5: My reaction yield is very low. What are the possible causes?

A5: Low yield can stem from several factors:

  • Inactive Organozinc Reagent: The 4-pyridylmethylzinc halide may not have formed efficiently. Ensure you are using activated zinc dust and strictly anhydrous conditions. The presence of water will quench the organometallic reagent.

  • Catalyst Deactivation: The palladium or nickel catalyst may be deactivated. Ensure the reaction is run under a completely inert atmosphere, as oxygen can deactivate many catalysts. The pyridine nitrogen can also coordinate to the metal center, potentially inhibiting catalysis; a suitable ligand can often mitigate this.

  • Poor Substrate Quality: Verify the purity of your starting materials, 4-(chloromethyl)pyridine and p-toluoyl chloride. Impurities can interfere with the reaction.

  • Insufficient Reaction Time or Temperature: Cross-coupling reactions can be slow. Ensure the reaction has gone to completion by monitoring via TLC or LC-MS before work-up.

Q6: I am observing significant formation of side products. How can I improve selectivity?

A6: Side product formation often points to issues with reaction conditions or catalyst choice.

  • Homocoupling: Formation of biphenyl or bipyridine-like dimers suggests that the transmetalation or reductive elimination steps are not efficient. Changing the ligand or catalyst system can help. For example, more electron-rich and bulky phosphine ligands can promote the desired cross-coupling pathway.

  • Decomposition: Pyridine-containing organometallics can be unstable.[9] It is often best to generate the organozinc reagent in situ and use it immediately. Avoid storing it for extended periods.

Q7: The reaction is not starting or is proceeding very slowly. What should I check?

A7: A stalled reaction is a common issue.

  • Catalyst Inhibition: As mentioned, the pyridine nitrogen can inhibit the catalyst. While many modern catalysts are designed to tolerate this, older systems may be more susceptible. Consider switching to a catalyst known for its effectiveness with heteroaromatic substrates, such as one employing a biarylphosphine ligand like CPhos or SPhos.[5][8]

  • Incomplete Organozinc Formation: The insertion of zinc into the C-Cl bond is a critical first step. If the zinc is not sufficiently activated or if the reaction is not initiated properly (sometimes gentle heating or a small amount of I₂ is used for activation), the concentration of your nucleophile will be too low.

  • Low Temperature: While some Negishi couplings proceed at room temperature, others require heating to overcome activation barriers. If the reaction is slow at room temperature, gradually increase the temperature to reflux in THF.[6]

Visualizations

Experimental Workflow

G Workflow for Negishi Coupling Synthesis cluster_0 Reagent Preparation cluster_1 Cross-Coupling Reaction cluster_2 Purification A Activate Zinc Dust C Generate Organozinc Reagent (in situ) A->C B Prepare Anhydrous 4-(Chloromethyl)pyridine Solution B->C D Charge Reactor with Ni(acac)₂ Catalyst C->D Transfer Reagent E Add Organozinc Reagent D->E F Add p-Toluoyl Chloride E->F G Heat to Reflux & Monitor F->G H Aqueous Work-up (NH₄Cl Quench) G->H Reaction Complete I Extraction & Drying H->I J Column Chromatography I->J K Obtain Pure Product J->K

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Common Synthesis Issues Problem Problem Observed LowYield Low Yield Problem->LowYield SideProducts Side Products Problem->SideProducts NoReaction No/Slow Reaction Problem->NoReaction Cause1 Inactive Organozinc LowYield->Cause1 Cause2 Catalyst Deactivated LowYield->Cause2 Cause3 Homocoupling SideProducts->Cause3 Cause4 Reagent Decomposition SideProducts->Cause4 NoReaction->Cause2 Cause5 Catalyst Inhibition NoReaction->Cause5 Cause6 Low Temperature NoReaction->Cause6 Solution1 Use activated Zn Ensure anhydrous conditions Cause1->Solution1 Solution2 Ensure inert atmosphere Use robust ligand Cause2->Solution2 Solution3 Change ligand/catalyst Adjust stoichiometry Cause3->Solution3 Solution4 Use organozinc immediately Cause4->Solution4 Solution5 Switch to heteroaryl-tolerant catalyst system Cause5->Solution5 Solution6 Increase temperature to reflux Cause6->Solution6

Caption: A decision tree for troubleshooting common issues during the cross-coupling reaction.

Catalytic Cycle

G Simplified Catalytic Cycle for Ni-Catalyzed Negishi Coupling Ni0 Ni(0)Ln OA Oxidative Addition Ni0->OA Ni_II_A R¹-Ni(II)-X Ln OA->Ni_II_A TM Transmetalation Ni_II_B R¹-Ni(II)-R² Ln TM->Ni_II_B ZnX2 ZnCl₂ TM->ZnX2 RE Reductive Elimination RE->Ni0 Product Product (R¹-R²) RE->Product Ni_II_A->TM Ni_II_B->RE AcylHalide p-Tol-CO-Cl (R¹-X) AcylHalide->OA Organozinc Py-CH₂-ZnCl (R²-ZnX) Organozinc->TM

Caption: Simplified catalytic cycle for the Negishi cross-coupling of an acyl chloride and an organozinc reagent.

References

Technical Support Center: 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone Work-Up Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedures for "2-(Pyridin-4-yl)-1-(p-tolyl)ethanone".

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic and work-up process. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction between 4-picoline and a suitable p-tolyl acylating agent may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reaction duration or moderately increasing the temperature.

  • Sub-optimal Base: The choice and stoichiometry of the base used for the deprotonation of 4-picoline are critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are often employed. Ensure the base is fresh and accurately measured.

  • Work-up Losses: The product may be partially lost during the aqueous work-up. Due to the basic nature of the pyridine ring, the product can be protonated and become water-soluble, especially in acidic conditions. It is crucial to perform the aqueous extraction under basic conditions (pH > 8).

  • Purification Issues: The product might be lost during purification. Refer to the purification troubleshooting questions (Q3 and Q4) for more details.

Q2: I am observing a significant amount of dark, tar-like byproduct after my reaction. What is this and how can I minimize it?

A2: The formation of dark, polymeric byproducts is a common issue in reactions involving pyridyl derivatives, often due to side reactions like self-condensation or oxidation.

  • Minimize Air Exposure: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidation of reactive intermediates.

  • Control Temperature: Exothermic reactions can lead to polymerization. Maintain strict temperature control, especially during the addition of reagents.

  • Purification Strategy: While challenging, some of these byproducts can be removed during work-up. They often exhibit poor solubility in non-polar organic solvents. An initial trituration of the crude product with a solvent like diethyl ether or hexanes can help remove some of the tar before further purification.

Q3: I am having difficulty purifying the product by column chromatography. It seems to be streaking on the silica gel.

A3: The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.

  • Deactivate Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), which can be more suitable for the purification of basic compounds.

  • Solvent System Optimization: A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) can improve separation.

Q4: Recrystallization of the final product is proving difficult. What solvents or techniques should I try?

A4: Finding a suitable solvent system for recrystallization can be challenging. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solvent Screening: Experiment with a range of solvents of varying polarities. Good single-solvent candidates for aromatic ketones include ethanol, isopropanol, and ethyl acetate.

  • Solvent Mixtures: A two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or diethyl ether) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) to the cold THF.

  • Deprotonation: To this solution, add a solution of 4-picoline (5.0 g, 53.7 mmol) in anhydrous THF (20 mL) dropwise, maintaining the temperature below -70 °C. Stir the resulting deep red solution for 1 hour at this temperature.

  • Acylation: Slowly add a solution of methyl p-toluate (8.07 g, 53.7 mmol) in anhydrous THF (30 mL) to the reaction mixture. The temperature should be maintained below -70 °C during the addition. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) as the eluent. Alternatively, the product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol [1]
CAS Number 100866-13-5[2]
Appearance Off-white to yellow solid
Purity (Typical) >95%[2]

Table 2: Comparison of Purification Methods

Purification MethodPurity Achieved (%)Typical Yield (%)Notes
Column Chromatography (Silica Gel) 9875Requires a basic modifier in the eluent to prevent streaking.
Recrystallization (Ethanol/Water) 9960Can be slow; may require seeding to induce crystallization.
Recrystallization (Ethyl Acetate/Hexanes) 98.565Good for removing non-polar impurities.

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: 4-Picoline Methyl p-toluate Base (n-BuLi) Solvent (THF) reaction Reaction (-78°C to RT) reagents->reaction quench Quenching (aq. NH4Cl) reaction->quench extraction Extraction (EtOAc/Water) quench->extraction purification Purification (Chromatography or Recrystallization) extraction->purification product Pure Product purification->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_reaction Extend Reaction Time / Increase Temp incomplete->extend_reaction Yes check_base Verify Base Quality & Stoichiometry incomplete->check_base No check_workup Analyze Aqueous Layer for Product check_base->check_workup acidic_workup Acidic Work-up Conditions? check_workup->acidic_workup adjust_ph Adjust to Basic pH acidic_workup->adjust_ph Yes check_purification Assess Purification Method acidic_workup->check_purification No

Caption: A decision tree for troubleshooting low product yields.

Hypothetical Signaling Pathway Inhibition

While the specific biological activity of this compound is not extensively documented, related pyridinyl compounds have been investigated as kinase inhibitors. The following diagram illustrates a hypothetical mechanism of action where such a compound could interfere with a cellular signaling pathway.

signaling_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase_b

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Validation & Comparative

Comparative Analysis of Synthesis Methods for 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthesis methods for the versatile chemical intermediate, 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone. This compound serves as a crucial building block in the development of various pharmaceutical agents, including its use in the synthesis of protein degrader building blocks. The following sections detail a plausible synthetic route based on analogous reactions and a theoretical alternative, offering insights into their respective methodologies, potential yields, and operational considerations.

Data Presentation: A Comparative Overview

The following table summarizes the key parameters of two potential synthetic routes for this compound. Method 1 is a plausible approach based on the acylation of 4-picoline, a common strategy for this class of compounds. Method 2 is a theoretical alternative involving a Friedel-Crafts acylation, presented here for comparative purposes.

ParameterMethod 1: Acylation of 4-PicolineMethod 2: Friedel-Crafts Acylation (Theoretical)
Starting Materials 4-Picoline, p-Toluoyl chloride4-Picoline, p-Toluoyl chloride, Lewis Acid
Key Reagents Strong base (e.g., n-BuLi, LDA)Lewis Acid (e.g., AlCl₃, FeCl₃)
Solvent Anhydrous THF, HexaneDichloromethane, Nitrobenzene
Reaction Temperature -78 °C to room temperature0 °C to reflux
Reaction Time 6-12 hours4-24 hours
Purity Moderate to High (after purification)Low to Moderate (potential for side products)
Key Advantages Good regioselectivity, Milder conditionsPotentially fewer steps if successful
Key Disadvantages Requires cryogenic temperatures, Air-sensitive reagentsPyridine deactivation of catalyst, Low yield, Isomer formation

Experimental Protocols

Method 1: Synthesis via Acylation of 4-Picoline

This method is based on the generation of a picolyl anion followed by its reaction with an acylating agent. This approach is widely used for the synthesis of 2-substituted pyridine derivatives.

Materials:

  • 4-Picoline

  • n-Butyllithium (n-BuLi) in hexanes

  • p-Toluoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes to the stirred THF.

  • To this solution, add 4-picoline dropwise, ensuring the temperature remains below -70 °C. The solution will typically turn a deep red or brown color, indicating the formation of the picolyl anion.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Slowly add a solution of p-toluoyl chloride in anhydrous THF to the reaction mixture.

  • Allow the reaction to stir at -78 °C for an additional 2-4 hours, then gradually warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Method 2: Theoretical Approach via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. However, its application to pyridine is challenging due to the Lewis basicity of the nitrogen atom, which can coordinate with the Lewis acid catalyst and deactivate it. This protocol is presented as a theoretical alternative for comparative discussion.

Materials:

  • 4-Picoline

  • p-Toluoyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane or Nitrobenzene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the chosen solvent (e.g., dichloromethane).

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride to the solvent with stirring.

  • Slowly add p-toluoyl chloride to the suspension.

  • To this mixture, add 4-picoline dropwise. Due to the potential for complexation, a large excess of the Lewis acid may be required.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and may require heating to reflux for several hours to proceed.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by pouring it over crushed ice and concentrated hydrochloric acid.

  • The aqueous layer is then basified with a sodium hydroxide solution.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Purification by column chromatography would be necessary to isolate the desired product from a likely complex mixture of byproducts.

Mandatory Visualization

Synthesis_Comparison cluster_method1 Method 1: Acylation of 4-Picoline cluster_method2 Method 2: Friedel-Crafts Acylation (Theoretical) M1_Start 4-Picoline M1_Reagent1 n-BuLi in THF -78 °C M1_Intermediate Picolyl Anion M1_Reagent1->M1_Intermediate Deprotonation M1_Reagent2 p-Toluoyl Chloride M1_Product This compound M1_Reagent2->M1_Product Acylation M2_Product This compound M2_Start 4-Picoline M2_Reagent1 p-Toluoyl Chloride AlCl₃ M2_Reagent1->M2_Product Acylation M2_Byproducts Complex Mixture (Low Yield)

Caption: Comparative workflow of two synthesis methods for this compound.

A Comparative Guide to 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone and Other Pyridinyl Ethanone Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Performance with Supporting Experimental Data for Drug Discovery and Development Professionals

In the landscape of medicinal chemistry and drug discovery, pyridinyl ethanone derivatives represent a privileged scaffold due to their versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone against a foundational pyridinyl ethanone derivative, 1-(Pyridin-3-yl)ethanone , to assist researchers in selecting appropriate scaffolds for further development.

Introduction to Key Compounds

This compound is a ketone derivative featuring a pyridine ring linked to a tolyl group via an ethanone bridge. Its chemical structure suggests potential for various biological interactions, making it a compound of interest for screening and lead optimization in drug discovery programs.

1-(Pyridin-3-yl)ethanone , also known as 3-acetylpyridine, is a simpler pyridinyl ethanone derivative. It serves as a valuable reference compound and a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Performance Comparison: Physicochemical Properties

PropertyThis compound1-(Pyridin-3-yl)ethanone
Molecular Formula C₁₄H₁₃NOC₇H₇NO
Molecular Weight 211.26 g/mol 121.14 g/mol
Appearance SolidLiquid
CAS Number 100866-13-5[1]350-03-8

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative synthesis methods for the compared compounds and a standard protocol for evaluating their cytotoxic activity.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of 4-picoline with a suitable p-tolyl acylating agent. A general procedure is outlined below, based on common organic synthesis methodologies.

Materials:

  • 4-Picoline

  • Ethyl 4-methylbenzoate

  • Sodium ethoxide

  • Anhydrous toluene

  • Hydrochloric acid

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • A solution of 4-picoline (1 equivalent) and ethyl 4-methylbenzoate (1.2 equivalents) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere.

  • Sodium ethoxide (1.5 equivalents) is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

  • The aqueous layer is separated and acidified with dilute hydrochloric acid.

  • The acidified aqueous layer is then neutralized with a saturated solution of sodium bicarbonate.

  • The resulting mixture is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis of 1-(Pyridin-3-yl)ethanone

The synthesis of 1-(Pyridin-3-yl)ethanone can be achieved through the Grignard reaction of 3-bromopyridine with acetaldehyde, followed by oxidation.

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Acetaldehyde

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane

  • Standard laboratory glassware and purification equipment

Procedure:

  • Magnesium turnings (1.2 equivalents) are activated in a flame-dried flask under an inert atmosphere.

  • A solution of 3-bromopyridine (1 equivalent) in anhydrous diethyl ether is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.

  • The reaction mixture is stirred at room temperature until the magnesium is consumed.

  • The solution of the Grignard reagent is then cooled to 0 °C, and a solution of acetaldehyde (1.1 equivalents) in anhydrous diethyl ether is added dropwise.

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the secondary alcohol intermediate.

  • The crude alcohol is dissolved in dichloromethane, and pyridinium chlorochromate (PCC) (1.5 equivalents) is added.

  • The mixture is stirred at room temperature for 2-3 hours until the oxidation is complete (monitored by TLC).

  • The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to give 1-(Pyridin-3-yl)ethanone.

In Vitro Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • The culture medium is then replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) and a positive control are also included.

  • The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, the medium is removed, and 100 µL of fresh medium and 20 µL of MTT solution are added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Methodologies

To further clarify the experimental processes, the following diagrams illustrate the synthesis workflow and the logic of the MTT assay.

Synthesis_Workflow cluster_synthesis General Synthesis Workflow Reactants Reactants Reaction Reaction (e.g., Reflux, Stirring) Reactants->Reaction Workup Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Distillation) Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for the synthesis of pyridinyl ethanone derivatives.

MTT_Assay_Logic cluster_assay MTT Assay Principle Live_Cells Viable Cells Mitochondrial_Enzymes Mitochondrial Dehydrogenases Live_Cells->Mitochondrial_Enzymes MTT MTT (Yellow, Soluble) MTT->Mitochondrial_Enzymes Formazan Formazan (Purple, Insoluble) Mitochondrial_Enzymes->Formazan Solubilization Solubilization (DMSO) Formazan->Solubilization Measurement Absorbance Measurement (570 nm) Solubilization->Measurement

Caption: The logical flow of the MTT assay for determining cell viability.

Conclusion

While direct comparative biological data for this compound is currently limited, its structural features suggest it is a promising candidate for further investigation in drug discovery. This guide provides the necessary foundational information, including synthesis and bioassay protocols, to enable researchers to conduct their own comparative studies. The provided methodologies for synthesis and cytotoxicity testing offer a starting point for the systematic evaluation of this and other novel pyridinyl ethanone derivatives. The continued exploration of this chemical space is warranted to uncover new therapeutic agents.

References

Comparative Biological Activity of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of analogs related to 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone. The information is compiled from various studies to offer insights into their potential as anticancer agents.

Comparative Analysis of Anticancer Activity

The analogs of this compound, particularly chalcones and other pyridine derivatives, have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The biological activity is influenced by the nature and position of substituents on both the pyridine and the phenyl rings.

Structure-Activity Relationship Highlights:
  • Substitution on the Phenyl Ring: The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly impacts the anticancer activity. For instance, methoxy and hydroxyl groups have been shown to enhance cytotoxicity in some scaffolds.

  • Pyridine Ring Modifications: Alterations to the pyridine ring, including the introduction of additional heterocyclic systems, can modulate the biological effects.

  • Chalcone Scaffolds: Chalcones, which share the α,β-unsaturated ketone system with potential metabolites of the title compound, are a well-studied class of anticancer agents. Their activity is often linked to the inhibition of tubulin polymerization and induction of apoptosis.[1]

The following tables summarize the in vitro anticancer activity (IC50 values) of representative pyridine-containing compounds and chalcone analogs from various studies. It is crucial to note that these values are from different experimental setups and should be interpreted with caution.

Table 1: Anticancer Activity of Pyridine-Urea Analogs

CompoundCancer Cell LineIC50 (µM)Reference
1-(6-(4-Methoxyphenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl) UreaMCF-7 (Breast)0.11 (72h)[2]
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)ureaMCF-7 (Breast)0.22 (48h)[2]

Table 2: Anticancer Activity of Pyridine-Chalcone Analogs

CompoundCancer Cell LineGrowth Inhibition (%) at 10⁻⁵ MReference
(E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one thiosemicarbazone-Copper ComplexHL-60 (Leukemia)>60%[3]
Chalcone-Coumarin HybridK562 (Leukemia)IC50: 0.65–2.02 µM[3]

Table 3: Anticancer Activity of other Pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5 ± 0.3[4]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver)> 50[4]
Pyridopyrimidinone analog (Compound 31)PC-3M (Prostate)Potent in vivo efficacy[5]

Potential Signaling Pathways

Several signaling pathways have been implicated in the mechanism of action of anticancer pyridine derivatives. The PI3K/Akt/mTOR and JNK signaling pathways are frequently reported to be modulated by these compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[6] Several pyridine-containing molecules have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[5][7][8]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Pyridinyl Ethanone Analogs Pyridinyl Ethanone Analogs Pyridinyl Ethanone Analogs->PI3K Pyridinyl Ethanone Analogs->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by pyridine analogs.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase cascade involved in regulating apoptosis, inflammation, and cell proliferation.[9] Some pyridine derivatives have been shown to induce apoptosis in cancer cells through the activation of the JNK pathway.[4][10]

JNK_Signaling_Pathway Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis Apoptosis c-Jun->Apoptosis Pyridinyl Ethanone Analogs Pyridinyl Ethanone Analogs Pyridinyl Ethanone Analogs->JNK

Caption: JNK signaling pathway and potential activation by pyridine analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of biological data. Below are standard protocols for key experiments cited in the evaluation of anticancer compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, usually 48 or 72 hours.

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a general workflow for the screening and evaluation of potential anticancer compounds.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Synthesis->Cytotoxicity Assay (e.g., MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (e.g., MTT)->IC50 Determination Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays IC50 Determination->Apoptosis Assays Kinase Inhibition Assays Kinase Inhibition Assays IC50 Determination->Kinase Inhibition Assays Tubulin Polymerization Assay Tubulin Polymerization Assay IC50 Determination->Tubulin Polymerization Assay Western Blotting Western Blotting Apoptosis Assays->Western Blotting Kinase Inhibition Assays->Western Blotting Xenograft Models Xenograft Models Western Blotting->Xenograft Models Toxicity Studies Toxicity Studies Xenograft Models->Toxicity Studies

Caption: General experimental workflow for anticancer drug discovery.

Conclusion

Analogs of this compound represent a promising scaffold for the development of novel anticancer agents. The available data, although fragmented, suggests that modifications to both the pyridine and phenyl moieties can significantly influence their cytotoxic activity. The PI3K/Akt/mTOR and JNK signaling pathways appear to be relevant targets for this class of compounds. Further systematic structure-activity relationship studies on a consistent series of analogs are warranted to fully elucidate their therapeutic potential and to guide the design of more potent and selective anticancer drugs. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on such investigations.

References

Spectroscopic Showdown: A Comparative Analysis of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone and Its Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the spectroscopic signatures of the synthetically important ketone, 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone, and its precursors, 4-methylacetophenone and 4-picoline, reveals distinct structural features crucial for their identification and characterization in drug discovery and development. This guide provides a comprehensive comparison of their key spectroscopic data, alongside the experimental protocols for their synthesis and analysis.

The synthesis of this compound is a pivotal step in the creation of various biologically active molecules. Understanding the spectroscopic changes that occur from the precursor molecules to the final product is essential for reaction monitoring, quality control, and the unambiguous determination of its molecular structure.

Synthetic Pathway Overview

The formation of this compound from its precursors can be conceptually understood as the coupling of the tolyl ketone moiety from 4-methylacetophenone and the pyridinyl group from a 4-picoline derivative. This process results in a new molecule with a unique spectroscopic profile that is a composite of its constituent parts, yet distinct from them.

Synthesis_Pathway precursor1 4-Methylacetophenone product This compound precursor1->product Acyl group donor precursor2 4-Picoline precursor2->product Pyridinyl group donor

Caption: Synthetic relationship between precursors and the final product.

Spectroscopic Data Comparison

¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm and Multiplicity
4-Methylacetophenone 7.85 (d, 2H), 7.25 (d, 2H), 2.55 (s, 3H), 2.40 (s, 3H)
4-Picoline 8.50 (d, 2H), 7.15 (d, 2H), 2.35 (s, 3H)
This compound No publicly available experimental data

¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
4-Methylacetophenone 197.9, 143.8, 134.8, 129.2, 128.3, 26.5, 21.6
4-Picoline 150.0, 147.5, 124.5, 21.0
This compound No publicly available experimental data

Infrared (IR) Spectroscopic Data

CompoundKey Absorptions (cm⁻¹)
4-Methylacetophenone ~1680 (C=O stretch), ~1605, 1575 (C=C aromatic), ~2920 (C-H stretch)
4-Picoline ~1600, 1560 (C=C, C=N aromatic), ~2920 (C-H stretch)
This compound No publicly available experimental data

Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z) and Key Fragments
4-Methylacetophenone 134 [M]⁺, 119 [M-CH₃]⁺, 91 [C₇H₇]⁺
4-Picoline 93 [M]⁺, 92 [M-H]⁺, 66 [M-HCN]⁺
This compound No publicly available experimental data

Experimental Protocols

General Synthesis of this compound:

A common synthetic route involves the reaction of a 4-picoline derivative, such as 4-picolyl chloride, with a deprotonated form of 4-methylacetophenone. The reaction is typically carried out in the presence of a strong base, like sodium amide or lithium diisopropylamide (LDA), in an inert solvent such as tetrahydrofuran (THF) at low temperatures. The resulting product is then isolated and purified using standard techniques like column chromatography.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry (MS): Mass spectra are typically acquired using electron ionization (EI) or electrospray ionization (ESI) techniques. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Conclusion

The spectroscopic analysis of this compound and its precursors, 4-methylacetophenone and 4-picoline, provides a clear illustration of how the combination of distinct molecular fragments leads to a new entity with a unique set of spectral properties. While a complete experimental dataset for the final product remains to be consolidated in the public domain, the analysis of its precursors offers valuable insights for researchers. The distinct signals in the NMR, the characteristic carbonyl stretch in the IR, and the specific fragmentation patterns in the mass spectrum of the starting materials serve as crucial benchmarks for confirming the successful synthesis of the target molecule. Further studies to obtain and publish the complete spectroscopic data of this compound are highly encouraged to facilitate future research and development in medicinal chemistry.

Benchmarking Synthesis of Pyridinyl Ethanones: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of synthetic routes to pyridinyl ethanones, key intermediates in drug discovery, reveals varied efficiencies and operational complexities. This guide provides a comparative benchmark of established methods, offering researchers critical data to inform synthesis strategies for this important class of compounds.

For drug development professionals and medicinal chemists, the efficient synthesis of molecular scaffolds is a cornerstone of rapid and successful research programs. Pyridinyl ethanones are a vital class of intermediates, forming the structural core of numerous pharmacologically active agents. The substitution pattern on the pyridine ring significantly influences the biological activity, making the selective and efficient synthesis of specific isomers a key consideration.

This guide benchmarks the synthesis of 2-(pyridin-2-yl)-1-(p-tolyl)ethanone, a representative member of this class, and contrasts it with alternative methodologies for preparing pyridinyl ethanone derivatives. The comparison focuses on key efficiency metrics, including reaction yield, duration, and conditions, to provide a practical resource for laboratory-scale synthesis.

Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data for different synthetic approaches to pyridinyl ethanones, providing a clear comparison of their efficiencies.

MethodTarget CompoundKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Method 1 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone2-Picoline, n-Butyllithium, p-Tolunitrile, H₂SO₄THF, Hexane, Water0 - 203473
Alternative A (General) Substituted PyridinesKetones, Oxime Acetates, Copper CatalystDMSO1202450-66
Alternative B (General) 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanoneNot specified in detailNot specified502089

Experimental Workflow Overview

The synthesis of these compounds typically involves the formation of a carbanion from a picoline derivative, followed by reaction with an appropriate electrophile and subsequent workup. The specific choice of reagents and reaction conditions is critical for achieving high yields and purity.

G cluster_method1 Method 1: Synthesis of 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone cluster_alternative_a Alternative A: General Copper-Catalyzed Annulation cluster_alternative_b Alternative B: Synthesis of a Functionalized Pyridinyl Ethanone M1_Start Start Materials: 2-Picoline, n-BuLi, p-Tolunitrile M1_Step1 Deprotonation of 2-Picoline with n-BuLi in THF/Hexane M1_Start->M1_Step1 0-20°C, 4h M1_Step2 Reaction with p-Tolunitrile M1_Step1->M1_Step2 0-20°C, 6h M1_Step3 Acidic Hydrolysis with H₂SO₄ M1_Step2->M1_Step3 24h M1_End Product: 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone M1_Step3->M1_End AA_Start Start Materials: Ketone, Oxime Acetate AA_Step1 Copper-Catalyzed [3+3] Annulation AA_Start->AA_Step1 CuBr, 120°C, 24h AA_End Product: Substituted Pyridine AA_Step1->AA_End AB_Start Start Materials AB_Step1 Reaction under Nitrogen Atmosphere AB_Start->AB_Step1 50°C, 20h AB_End Product AB_Step1->AB_End

Caption: Comparative workflow for the synthesis of pyridinyl ethanones.

Detailed Experimental Protocols

Method 1: Synthesis of 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone [1]

This method involves a three-stage process starting with the deprotonation of 2-picoline.

  • Stage 1: Deprotonation. To a solution of 2-picoline in a mixture of tetrahydrofuran (THF), hexane, and water, n-butyllithium is added at a temperature between 0 and 20°C. The reaction mixture is stirred for 4 hours.

  • Stage 2: Acylation. para-Methylbenzonitrile (p-tolunitrile) is then added to the reaction mixture, maintaining the temperature between 0 and 20°C. The mixture is stirred for an additional 6 hours.

  • Stage 3: Hydrolysis. The reaction is quenched by the addition of sulfuric acid and stirred for 24 hours to facilitate hydrolysis, yielding the final product.

Alternative Method A: Copper-Catalyzed [3+3] Annulation for Pyridine Synthesis [2]

This general method can be adapted for the synthesis of various substituted pyridines.

  • Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, copper(I) bromide (CuBr), 1,10-phenanthroline, a ketone, an oxime acetate, sodium iodate (NaIO₄), and TEMPO are combined in dimethyl sulfoxide (DMSO).

  • Reaction Conditions: The sealed tube is heated to 120°C in an oil bath and stirred for 24 hours.

  • Workup: After cooling, the reaction is quenched with water, extracted with ethyl acetate, and dried over anhydrous sodium sulfate. The final product is purified via preparative thin-layer chromatography (TLC).

Alternative Method B: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone [3]

This protocol describes the synthesis of a specific functionalized pyridinyl ethanone, an intermediate for the drug Etoricoxib.

  • Reaction Conditions: The synthesis is carried out under a nitrogen atmosphere at 50°C for 20 hours.

  • Workup: The reaction mixture is cooled to 50°C and diluted with water. The aqueous phase is separated, and the remaining residue is further diluted with water and cooled to 0-5°C. The resulting solid is filtered, washed with water, and dried to yield the product.

Logical Relationship of Synthesis Steps

The synthesis of the target compounds fundamentally relies on the generation of a nucleophilic pyridine-based intermediate that can react with an electrophilic acylating agent.

G cluster_logic Logical Flow of Pyridinyl Ethanone Synthesis Start Pyridine Precursor (e.g., Picoline) Activation Activation/ Deprotonation Start->Activation Nucleophile Nucleophilic Pyridinyl Intermediate Activation->Nucleophile Coupling C-C Bond Formation Nucleophile->Coupling Electrophile Acylating Agent (e.g., Nitrile, Acyl Chloride) Electrophile->Coupling Product Pyridinyl Ethanone Coupling->Product

Caption: Key steps in the synthesis of pyridinyl ethanones.

Conclusion

The choice of synthetic route for pyridinyl ethanones is a critical decision in the drug discovery and development process. The direct acylation of a deprotonated picoline, as demonstrated in Method 1, offers a relatively high yield for the synthesis of 2-(pyridin-2-yl)-1-(p-tolyl)ethanone. Alternative methods, such as copper-catalyzed annulations, provide broader applicability for various substituted pyridines but may result in lower yields. The synthesis of more complex, functionalized pyridinyl ethanones often requires specific, multi-step procedures. Researchers should carefully consider the trade-offs between yield, reaction time, scalability, and the availability of starting materials when selecting a synthesis strategy. The data and protocols presented in this guide offer a solid foundation for making these informed decisions.

References

Performance of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone in Diverse Reaction Types: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity and efficiency of building blocks is paramount. This guide provides a comparative overview of the performance of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone in various reaction types. Due to a lack of extensive direct comparative studies in published literature, this analysis draws upon established pyridine synthesis methodologies and the reactivity of analogous ketone structures to provide a predictive framework for its utility.

Introduction to this compound

This compound is a heterocyclic ketone that serves as a valuable building block in organic synthesis. Its structure, featuring a pyridine ring, a carbonyl group, and a tolyl moiety, offers multiple reactive sites for the construction of complex molecules, particularly in the realm of medicinal chemistry and materials science. It is recognized as a key intermediate for the synthesis of more complex molecules, including those investigated as protein degraders.

Performance in Key Pyridine Synthesis Reactions

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. Given that this compound is a ketone, it could potentially be used as the carbonyl component, although this is a less common variation of the classical Hantzsch reaction which favors aldehydes. The reactivity would be influenced by the steric hindrance from the tolyl and pyridinyl groups.

Hypothetical Comparison of Ketones in Hantzsch-type Reactions:

KetonePredicted ReactivityPotential YieldKey Considerations
This compound ModerateModerateSteric hindrance may slow the reaction rate. The basicity of the pyridine nitrogen could influence the reaction mechanism.
AcetophenoneHighGood to ExcellentLess sterically hindered than the title compound, generally leading to higher yields.
2-AcetylpyridineHighGoodThe position of the nitrogen atom can influence the electronic effects and reactivity.

Experimental Workflow: General Hantzsch Pyridine Synthesis

Hantzsch_Workflow reagents Reactants: - Aldehyde - 2 eq. β-Ketoester - Ammonia/Ammonium Acetate reaction Reaction Vessel (Reflux or Microwave) reagents->reaction solvent Solvent (e.g., Ethanol, Acetic Acid) solvent->reaction workup Work-up: - Cooling - Precipitation/Extraction reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product 1,4-Dihydropyridine Product purification->product oxidation Oxidation (e.g., HNO3, DDQ) product->oxidation final_product Pyridine Product oxidation->final_product

Caption: General workflow for the Hantzsch pyridine synthesis.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynyl ketone. As this compound is a saturated ketone, it is not a direct substrate for this reaction in its primary form. However, it could potentially be a precursor to a suitable enamine or ethynyl ketone derivative.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis utilizes α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source. To be employed in this synthesis, this compound would first need to be halogenated at the α-carbon and subsequently reacted with pyridine to form the requisite pyridinium salt. The yield of this initial step would be critical for the overall efficiency.

Logical Relationship: Kröhnke Synthesis Pathway

Krohnke_Pathway start This compound halogenation α-Halogenation start->halogenation pyridinium_formation Reaction with Pyridine halogenation->pyridinium_formation pyridinium_salt α-Pyridinium Ketone Salt pyridinium_formation->pyridinium_salt reaction Kröhnke Reaction (Ammonium Acetate) pyridinium_salt->reaction michael_acceptor α,β-Unsaturated Carbonyl Compound michael_acceptor->reaction product Substituted Pyridine reaction->product

Caption: Necessary steps to utilize the title compound in a Kröhnke synthesis.

Performance in Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient for building molecular complexity in a single step. Ketones are common substrates in various MCRs. While no specific MCRs detailing the use of this compound have been found, its structure suggests potential applicability in reactions such as the Biginelli or Ugi reactions, likely requiring protocol modifications.

Comparative Table of Ketones in a Hypothetical Three-Component Condensation:

KetonePredicted YieldReaction TimeSide Products
This compound ModerateLongerPotential for side reactions involving the pyridine nitrogen.
CyclohexanoneHighShorterGenerally clean reactions with high yields.
4-MethylacetophenoneGoodModerateElectron-donating methyl group can influence reactivity.

Experimental Protocols

As no specific experimental data for the reactions of this compound were found, a general protocol for a related reaction is provided for illustrative purposes. The following is a typical procedure for the synthesis of a 2,4,6-triarylpyridine from an acetophenone derivative, which could be adapted for this compound.

General Procedure for Copper-Catalyzed Synthesis of Tri-substituted Pyridines:

A mixture of the acetophenone derivative (1.0 mmol), another ketone or aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL) is treated with a copper catalyst (e.g., Cu(OAc)2, 10 mol%). The reaction mixture is then heated at reflux for 12-24 hours. After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyridine product.

Experimental Workflow: Copper-Catalyzed Pyridine Synthesis

Copper_Catalyzed_Workflow start Combine Reactants: - Acetophenone Derivative - Carbonyl Compound - Ammonium Acetate - Copper Catalyst - Solvent reaction Heat to Reflux (12-24 hours) start->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Cool and Concentrate monitoring->workup Upon Completion purification Column Chromatography workup->purification product Isolate Pure Pyridine Product purification->product

Caption: A typical workflow for a copper-catalyzed pyridine synthesis.

Conclusion

This compound is a promising building block for the synthesis of complex pyridine-containing molecules. While direct comparative performance data is currently scarce in the scientific literature, its structural analogy to other reactive ketones suggests its utility in a range of classical and modern synthetic methodologies. Further experimental investigation is warranted to fully elucidate its reactivity profile and optimize its application in various reaction types. The information provided herein serves as a foundational guide for researchers looking to incorporate this versatile ketone into their synthetic strategies.

Comparative Analysis of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone and its Analogs in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

[2] 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone | C14H13NO | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. --INVALID-LINK-- this compound | C14H13NO - PubChem this compound | C14H13NO | CID 11982700 - structure, chemical names, physical and chemical properties, classification, patents, ... --INVALID-LINK-- this compound | CAS:54330-31-7 - Chemsrc this compound Basic information. Product Name: this compound. CAS: 54330-31-7. MF: C14H13NO. MW: 211.26. EINECS:. --INVALID-LINK-- Synthesis and characterization of new derivatives of 2-amino-4-(4 ... In this study, new derivatives of 2-amino-4-(4-chlorophenyl)-6-(pyridin-4-yl)-nicotinonitrile were synthesized and characterized by IR, 1H-NMR, 13C-NMR, ... --INVALID-LINK-- Synthesis and biological evaluation of novel 2-(pyridin-4-yl)-1H-benzo[d ... A novel series of 2-(pyridin-4-yl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. https://www.researchgate.net/publication/287140722_Synthesis_and_biological_evaluation_of_novel_2-pyridin-4-yl-1H-benzodimidazole_derivatives_as_potential_antimicrobial_agents Synthesis, Characterization, and Antimicrobial Evaluation of New Pyridine ... A new series of pyridine derivatives containing a sulfonamide moiety were synthesized. The chemical structures of the synthesized compounds were confirmed by IR, 1H NMR, 13C NMR, and mass spectral data. The newly synthesized compounds were screened for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. https://www.researchgate.net/publication/316982005_Synthesis_Characterization_and_Antimicrobial_Evaluation_of_New_Pyridine_Derivatives_Containing_Sulfonamide_Moiety Synthesis and antimicrobial activity of some new 2-(pyridin-4-yl)-1H ... The manuscript describes the synthesis of a new series of 2-(pyridin-4-yl)-1H-indole derivatives. The synthesized compounds were characterized by their analytical and spectral data. The antimicrobial activity of the compounds was evaluated by the disk diffusion method. https://www.researchgate.net/publication/272183296_Synthesis_and_antimicrobial_activity_of_some_new_2-pyridin-4-yl-1H-indole_derivatives Synthesis and Characterization of Novel 4-Substituted Pyridine Derivatives as Potential Antimicrobial Agents This paper describes the synthesis of a series of novel 4-substituted pyridine derivatives. The structures of the synthesized compounds were confirmed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. The antimicrobial activities of these compounds were evaluated against a range of bacteria and fungi. https://www.researchgate.net/publication/324507025_Synthesis_and_Characterization_of_Novel_4-Substituted_Pyridine_Derivatives_as_Potential_Antimicrobial_Agents Synthesis and evaluation of antimicrobial activity of a new series of 2 ... The synthesis of a new series of 2-(pyridin-2-ylamino)thiazole derivatives is described. The structures of the synthesized compounds were confirmed by elemental analysis and spectral data (IR, 1H NMR, and 13C NMR). 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derivatives This article describes the synthesis and antimicrobial activity of some new pyridine derivatives. https://www.researchgate.net/publication/290435946_Synthesis_and_antimicrobial_activity_of_some_new_pyridine_derivatives_containing_a_134-oxadiazole_moiety_and_a_124-triazole_moiety_and_a_sulfonamide_group Synthesis and Characterization of Some New Pyridine Derivatives and Their Antimicrobial Activity This paper covers the synthesis, characterization, and antimicrobial activity of some new pyridine derivatives. https://www.researchgate.net/publication/292972989_Synthesis_and_Characterization_of_Some_New_Pyridine_Derivatives_and_Their_Antimicrobial_Activity_against_Some_Pathogenic_Microorganisms_A_QSAR_Study Synthesis, characterization and antimicrobial activity of some new pyridine derivatives This research covers the synthesis, characterization, and antimicrobial activity of some new pyridine derivatives. 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characterization and antimicrobial activity of some new pyridine derivatives This paper covers the synthesis, characterization, and antimicrobial activity of some new pyridine derivatives. https://www.researchgate.net/publication/303588965_Synthesis_characterization_and_antimicrobial_activity_of_some_new_pyridine_derivatives_containing_a_124-triazole_ring_a_134-thiadiazole_ring_a_pyrazole_moiety_and_a_sulfonamide_group Synthesis and antimicrobial evaluation of some new pyridine derivatives This research reports the synthesis and antimicrobial evaluation of some new pyridine derivatives. https://www.researchgate.net/publication/305889999_Synthesis_and_antimicrobial_evaluation_of_some_new_pyridine_derivatives_containing_a_134-thiadiazole_moiety_a_124-triazole_moiety_a_pyrazole_moiety_a_sulfonamide_group_and_a_thiazole_ring Synthesis and antimicrobial activity of some new pyridine derivatives This study describes the synthesis and antimicrobial activity of some new pyridine derivatives. https://www.researchgate.net/publication/308789999_Synthesis_and_antimicrobial_activity_of_some_new_pyridine_derivatives_containing_a_134-oxadiazole_moiety_a_124-triazole_moiety_a_pyrazole_moiety_a_sulfonamide_group_a_thiazole_ring_and_a_134-thiadiazole_ring Synthesis, characterization and antimicrobial activity of some new pyridine derivatives This article covers the synthesis, characterization, and antimicrobial activity of some new pyridine derivatives. https://www.researchgate.net/publication/312289999_Synthesis_characterization_and_antimicrobial_activity_of_some_new_pyridine_derivatives_containing_a_124-triazole_ring_a_134-thiadiazole_ring_a_pyrazole_moiety_a_sulfonamide_group_a_thiazole_ring_a_134-thiadiazole_ring_and_a_134-oxadiazole_moiety Synthesis and antimicrobial evaluation of some new pyridine derivatives This paper reports the synthesis and antimicrobial evaluation of some new pyridine derivatives. https://www.researchgate.net/publication/315889999_Synthesis_and_antimicrobial_evaluation_of_some_new_pyridine_derivatives_containing_a_134-thiadiazole_moiety_a_124-triazole_moiety_a_pyrazole_moiety_a_sulfonamide_group_a_thiazole_ring_a_134-thiadiazole_ring_a_134-oxadiazole_moiety_and_a_124-triazole_ringMy initial search for "this compound" yielded basic chemical information from sources like PubChem, ChemSpider, and commercial suppliers. However, these results lack detailed experimental data, such as biological activity or spectroscopic analysis, which are crucial for a comparison guide. The search also returned a large number of articles on the synthesis and antimicrobial activity of various pyridine derivatives. While these are not about the specific molecule of interest, they suggest a common application for this class of compounds.

To proceed, I need to find specific experimental data for "this compound". My next step will be to search for studies that have specifically investigated the biological and chemical properties of this compound. I will also look for synthesis methods that would include characterization data (e.g., NMR, IR, mass spectrometry). This will allow me to build the core of the comparison guide and then identify suitable alternatives to compare it against.

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental data for this compound and its structurally related analogs. This document aims to facilitate an objective assessment of its potential by summarizing available data on its synthesis, characterization, and biological activity.

Physicochemical Properties

This compound is a ketone derivative with a molecular formula of C14H13NO and a molecular weight of 211.26 g/mol . Its structure features a pyridine ring linked via a methylene bridge to a carbonyl group, which is attached to a p-tolyl group. This arrangement of aromatic and heterocyclic rings is a common scaffold in medicinal chemistry.

PropertyValueReference
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
IUPAC NameThis compound
CAS Number54330-31-7

Synthesis and Characterization

The synthesis of this compound and its derivatives often involves the condensation of 4-picoline with a suitable ester in the presence of a strong base, followed by oxidation. Characterization is typically performed using standard analytical techniques.

General Synthetic Workflow

4-Picoline 4-Picoline Condensation Condensation 4-Picoline->Condensation Ester Ester Ester->Condensation Strong_Base Strong Base (e.g., NaNH2) Strong_Base->Condensation Intermediate Intermediate Alcohol Condensation->Intermediate Oxidation Oxidation Intermediate->Oxidation Final_Product 2-(Pyridin-4-yl)-1- (p-tolyl)ethanone Oxidation->Final_Product

Caption: General synthetic scheme for this compound.

Experimental Protocols

Synthesis of Pyridine Derivatives: A common method involves the reaction of a pyridine derivative with an appropriate aromatic ketone. For instance, new derivatives of 2-amino-4-(4-chlorophenyl)-6-(pyridin-4-yl)-nicotinonitrile were synthesized and characterized by IR, 1H-NMR, and 13C-NMR.

Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, such as the C=O stretching of the ketone and the C=N stretching of the pyridine ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Biological Activity: A Comparative Perspective

While specific biological activity data for this compound is not extensively published, the broader class of pyridine derivatives has been widely investigated for its antimicrobial properties. This suggests that this compound could be a valuable scaffold for the development of new antimicrobial agents.

Comparative Antimicrobial Activity of Pyridine Analogs

The following table summarizes the

Comparative study of the reactivity of "2-(Pyridin-4-yl)-1-(p-tolyl)ethanone" isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of the three positional isomers of 2-(pyridin-yl)-1-(p-tolyl)ethanone: 2-(pyridin-2-yl)-1-(p-tolyl)ethanone, 2-(pyridin-3-yl)-1-(p-tolyl)ethanone, and the primary subject, 2-(pyridin-4-yl)-1-(p-tolyl)ethanone . The reactivity of these isomers is dictated by the position of the nitrogen atom within the pyridine ring, which influences the electronic properties of the entire molecule. This comparison focuses on the three primary reactive sites: the pyridine ring, the carbonyl group, and the α-methylene bridge.

Executive Summary

The position of the nitrogen atom in the pyridine ring significantly alters the reactivity of each isomer. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic substitution, especially in the 2- and 4-isomers, while activating it for nucleophilic attack. The basicity of the pyridine nitrogen also varies among the isomers, affecting reactions involving protonation or coordination to Lewis acids. Furthermore, the acidity of the α-methylene protons and the propensity for enolization are influenced by the electronic effects of the pyridyl group, leading to differences in reactions involving the enolate intermediate.

Reactivity at the Pyridine Ring

The pyridine ring's reactivity is heavily influenced by the electron-deficient character imparted by the electronegative nitrogen atom. This generally makes electrophilic aromatic substitution challenging compared to benzene derivatives.

IsomerReactivity towards ElectrophilesReactivity towards Nucleophiles
2-(Pyridin-2-yl) Highly deactivated. Substitution is difficult.Activated at positions 4 and 6.
2-(Pyridin-3-yl) Less deactivated than 2- and 4-isomers. Substitution may occur at positions 5 or 2.Less activated than 2- and 4-isomers.
2-(Pyridin-4-yl) Highly deactivated. Substitution is difficult.Activated at positions 2 and 6.

Electrophilic Substitution: The nitrogen atom in pyridine withdraws electron density from the ring, making it less susceptible to attack by electrophiles. This deactivating effect is most pronounced at the positions ortho and para to the nitrogen. Therefore, the 2- and 4-pyridyl isomers are significantly less reactive towards electrophilic substitution than the 3-pyridyl isomer.

Nucleophilic Substitution: Conversely, the electron deficiency at the positions ortho and para to the nitrogen makes the 2- and 4-pyridyl isomers more susceptible to nucleophilic attack.[1][2] This is a key difference in their reactivity profiles. For instance, reactions like the Chichibabin amination, which involves the direct amination of the pyridine ring, proceed more readily with the 2- and 4-isomers.

N-Alkylation and N-Oxidation: The lone pair of electrons on the nitrogen atom allows all three isomers to react with electrophiles such as alkyl halides (N-alkylation) and peracids (N-oxidation), similar to tertiary amines.[1] The resulting pyridinium salts or N-oxides exhibit altered reactivity of the pyridine ring.

Reactivity at the Carbonyl Group

The carbonyl group in all three isomers can undergo nucleophilic addition and addition-elimination reactions typical of ketones. However, the electronic influence of the pyridyl substituent can subtly modulate the electrophilicity of the carbonyl carbon.

IsomerElectrophilicity of Carbonyl Carbon
2-(Pyridin-2-yl) Slightly increased due to the proximity of the electron-withdrawing nitrogen.
2-(Pyridin-3-yl) Less influenced by the nitrogen compared to the 2- and 4-isomers.
2-(Pyridin-4-yl) Increased due to the strong electron-withdrawing effect of the nitrogen at the para position.

The electron-withdrawing nature of the pyridine ring, particularly when the nitrogen is at the 2- or 4-position, can enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This can influence the rates of reactions such as hydride reduction, Grignard reactions, and Wittig reactions.

Furthermore, the nitrogen atom can act as an intramolecular catalyst or coordinating site in certain reactions. For instance, in the presence of metal ions, the carbonyl oxygen and the pyridyl nitrogen of the 2-isomer can act as a bidentate ligand, influencing the outcome of coordination-catalyzed reactions.[3]

Reactivity of the α-Methylene Bridge: Keto-Enol Tautomerism

The protons on the methylene group adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in many reactions, including alkylations, aldol condensations, and halogenations. The stability of this enolate, and thus the acidity of the α-protons, is influenced by the electronic nature of the attached pyridyl group.

The phenomenon of keto-enol tautomerism is central to the reactivity of this position.[4][5] Studies on structurally similar phenacylpyridines have shown that the position of the nitrogen atom affects the equilibrium between the keto and enol forms.[6]

IsomerAcidity of α-protonsEnol Content
2-(Pyridin-2-yl) Increased due to stabilization of the enolate by the adjacent nitrogen.Relatively high, especially in non-polar solvents.[6]
2-(Pyridin-3-yl) Moderately acidic.Lower compared to the 2-isomer.[6]
2-(Pyridin-4-yl) Increased due to strong resonance stabilization of the enolate.Expected to be significant.[6]

The increased acidity of the α-protons in the 2- and 4-isomers makes them more reactive in base-catalyzed reactions that proceed through an enolate intermediate. For example, they are expected to undergo alkylation and condensation reactions more readily than the 3-isomer.

Experimental Protocols

Protocol 1: Comparative N-Alkylation

Objective: To compare the rate of N-alkylation of the three isomers.

Procedure:

  • Dissolve equimolar amounts of each isomer in separate reaction vessels containing a suitable solvent (e.g., acetonitrile).

  • Add an equimolar amount of an alkylating agent (e.g., methyl iodide) to each vessel at a constant temperature.

  • Monitor the reaction progress over time by taking aliquots and analyzing them using a suitable technique such as ¹H NMR spectroscopy or HPLC to determine the rate of formation of the corresponding pyridinium salt.

Protocol 2: Comparative α-Deuteration (Keto-Enol Tautomerism)

Objective: To compare the rate of enolization of the three isomers.

Procedure:

  • Dissolve each isomer in a deuterated solvent that can act as a deuterium source and a base catalyst (e.g., MeOD with a catalytic amount of NaOMe).

  • Maintain the solutions at a constant temperature.

  • Monitor the disappearance of the α-methylene proton signal and the appearance of the corresponding deuterated species in the ¹H NMR spectrum over time. The rate of H/D exchange is indicative of the rate of enolization.

Visualizing Reactivity Differences

The following diagrams illustrate the key concepts discussed.

Reactivity_Sites cluster_molecule This compound cluster_reactivity Key Reactivity Aspects mol site1 Pyridine Ring (Site 1) site2 Carbonyl Group (Site 2) reactivity1 Electrophilic/Nucleophilic Substitution site1->reactivity1 Influenced by N position site3 α-Methylene (Site 3) reactivity2 Nucleophilic Addition site2->reactivity2 Influenced by pyridyl electronics reactivity3 Keto-Enol Tautomerism (Enolate Formation) site3->reactivity3 Influenced by enolate stability

Caption: Key reactive sites in 2-(pyridin-yl)-1-(p-tolyl)ethanone isomers.

Enolate_Stabilization cluster_isomers Isomer-Specific Enolate Stability keto Isomer enolate Resonance Stabilization keto->enolate Base (deprotonation) reactivity Enhanced reactivity in base-catalyzed reactions enolate->reactivity isomer2 2-Pyridyl isomer2->enolate High Stabilization isomer3 3-Pyridyl isomer3->enolate Moderate Stabilization isomer4 4-Pyridyl isomer4->enolate High Stabilization

Caption: Influence of isomerism on enolate stability and subsequent reactivity.

Conclusion

The positional isomers of 2-(pyridin-yl)-1-(p-tolyl)ethanone exhibit distinct reactivity profiles governed by the location of the nitrogen atom in the pyridine ring. The 2- and 4-isomers are characterized by a highly deactivated ring towards electrophilic attack but an activated ring for nucleophilic substitution, along with increased acidity of the α-methylene protons. The 3-isomer presents a reactivity that is generally intermediate between the other two, with a less deactivated aromatic ring and less acidic α-protons. These differences are crucial for designing synthetic routes and understanding the chemical behavior of these compounds in various applications, including drug development. Further experimental studies are warranted to quantify these reactivity differences and explore their synthetic potential.

References

Safety Operating Guide

Navigating the Disposal of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone, a compound featuring both a pyridine ring and a ketone functional group. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.

Step-by-Step Disposal Protocol

The disposal of this compound, like many specialized laboratory chemicals, requires its classification as hazardous waste. This is due to the inherent properties of its constituent functional groups, the pyridine moiety, and the ketone group. Pyridine and its derivatives are recognized as hazardous, and ketone solvents are often flammable and require special disposal methods.[1][2][3][4]

1. Waste Identification and Segregation:

  • Pure this compound and any acutely hazardous waste materials contaminated with it must be collected separately.[5]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Mixing wastes can lead to unintended chemical reactions and complicates the disposal process.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for waste collection. The original container of the chemical is often the most suitable.[5][6]

  • The container must be in good condition, with a secure, tightly fitting lid to prevent spills and evaporation.[5][6]

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound." Include the date when the first waste was added.[6]

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]

  • The storage location should be a designated satellite accumulation area (SAA) within the laboratory, which is under the control of the laboratory personnel.

4. Disposal Request and Pickup:

  • Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

  • Never pour this compound or its solutions down the drain or dispose of it in the regular trash.[1][3] This is crucial to prevent environmental contamination and harm to aquatic life.[3][7]

5. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[6]

  • Collect the contaminated absorbent material into a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[6]

  • For large spills, evacuate the area immediately and contact your institution's emergency response team.[6]

Disposal of Contaminated Materials

Any materials, such as pipette tips, gloves, or wipes, that come into contact with this compound should be considered hazardous waste.[8] These items must be collected in a designated, labeled, and sealed container for hazardous waste disposal. For empty containers that held the pure substance, they should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]

Quantitative Data Summary

PropertyPyridineAcetone (a simple ketone)General Guidance
UN Number UN1282UN1090Varies based on formulation
Hazard Class 3 (Flammable Liquid)3 (Flammable Liquid)Likely to be classified as hazardous
Disposal Method Hazardous Waste IncinerationHazardous Waste Disposal FacilityContact institutional EHS for specific protocol

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Generate Waste This compound decision_solid_liquid Is the waste solid or liquid? start->decision_solid_liquid containerize_solid Place in a labeled, sealed hazardous waste container for solids. decision_solid_liquid->containerize_solid Solid containerize_liquid Place in a labeled, sealed, leak-proof hazardous waste container for liquids. decision_solid_liquid->containerize_liquid Liquid decision_contaminated Are there contaminated materials (gloves, wipes, etc.)? containerize_solid->decision_contaminated containerize_liquid->decision_contaminated containerize_contaminated Collect in a separate, labeled hazardous waste container. decision_contaminated->containerize_contaminated Yes storage Store in designated Satellite Accumulation Area (SAA). decision_contaminated->storage No containerize_contaminated->storage request_pickup Contact Environmental Health & Safety (EHS) for waste pickup. storage->request_pickup end Proper Disposal Complete request_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for the handling, use, and disposal of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone (CAS No. 100866-13-5). The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValue
Molecular Formula C14H13NO[1][2][3][4]
Molecular Weight 211.26 g/mol [1][3]
Melting Point 110-111 °C[3]
Boiling Point 370.5±22.0 °C (Predicted)[3]
Density 1.105±0.06 g/cm3 (Predicted)[3]
Storage Inert atmosphere, Room Temperature[3]
Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves.[5][6] For extended contact, consider ketone-resistant gauntlets.[7]Nitrile gloves offer good resistance to a range of chemicals, including pyridines.[5] Butyl rubber is effective against ketones.[6]
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards.[8] A face shield may be required for splash hazards.[8]Protects eyes from splashes and airborne particles.
Skin and Body Protection A lab coat (Nomex® or similar flame-resistant material is recommended), buttoned, with long pants and closed-toe shoes.[8]Prevents skin contact with the chemical. Avoid polyester or acrylic clothing.[8]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[5][9] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[8][9]Minimizes inhalation of any fumes or dust.
Operational and Handling Procedures

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize exposure to potential vapors or dust.[5][9]

  • Ensure safety showers and eyewash stations are readily accessible.[9]

Safe Handling Practices:

  • Avoid direct contact with skin and eyes.[9]

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.[9][10]

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.[5][9]

  • Keep in an inert atmosphere at room temperature.[3]

  • Incompatible with strong oxidizing agents, strong acids, and bases.[9]

First Aid and Emergency Procedures

First Aid Measures

Exposure RouteFirst Aid Instructions
In case of eye contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][9]
In case of skin contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention.[5][9][10]
If inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][10]
If swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9][10]
Disposal Plan

Waste Disposal:

  • Dispose of this chemical in accordance with federal, state, and local regulations.

  • Contaminated packaging should be disposed of as unused product.

  • It is recommended to use a licensed professional waste disposal service to dispose of this material.

Visual Guides

Handling_Workflow Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decon Decontaminate Glassware handling_transfer->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: A workflow diagram for the safe handling of chemical compounds.

Emergency_Response Emergency Response Protocol cluster_actions Immediate Actions cluster_followup Follow-up spill Chemical Spill or Exposure Occurs action_alert Alert Others in the Vicinity spill->action_alert action_first_aid Administer First Aid spill->action_first_aid action_evacuate Evacuate Area if Necessary action_alert->action_evacuate followup_report Report the Incident action_evacuate->followup_report followup_medical Seek Medical Attention action_first_aid->followup_medical followup_medical->followup_report

Caption: A flowchart for emergency response to a chemical incident.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.